Cerdulatinib
Descripción
Propiedades
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLPECHZZQDNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115521 | |
| Record name | Cerdulatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198300-79-6 | |
| Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerdulatinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerdulatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cerdulatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERDULATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cerdulatinib's Mechanism of Action in B-cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerdulatinib is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibitory action uniquely positions this compound to simultaneously target two critical signaling pathways implicated in the pathogenesis of various B-cell malignancies: the B-cell receptor (BCR) pathway and cytokine-mediated signaling pathways. By disrupting these interconnected networks, this compound effectively inhibits tumor cell proliferation, survival, and supportive microenvironmental interactions, leading to apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanism of Action: Dual SYK and JAK Inhibition
This compound's primary mechanism of action is the competitive and reversible inhibition of the ATP-binding sites of SYK and members of the JAK family (JAK1, JAK3, and TYK2).[1][2] This dual targeting is crucial as both pathways are often constitutively active in B-cell malignancies, contributing to cell proliferation and survival.[2][3]
Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
The BCR pathway is fundamental for normal B-cell development and is a key driver in many B-cell lymphomas and leukemias.[4] Upon antigen binding, a signaling cascade is initiated, with SYK playing a pivotal upstream role.[4] this compound's inhibition of SYK disrupts this cascade, leading to the downregulation of downstream effectors.
Inhibition of the JAK/STAT Signaling Pathway
Cytokines present in the tumor microenvironment, such as interleukins (e.g., IL-4, IL-6, IL-10), provide crucial survival signals to malignant B-cells through the JAK/STAT pathway.[5][6] JAKs are receptor-associated tyrosine kinases that, upon cytokine binding, auto-phosphorylate and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[7] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation, including anti-apoptotic proteins like MCL-1 and BCL-XL.[6] this compound's inhibition of JAK1, JAK3, and TYK2 effectively abrogates these pro-survival signals.[8]
Quantitative Data
Biochemical and Cellular Potency
This compound demonstrates potent inhibitory activity against its target kinases in biochemical assays and effectively inhibits signaling pathways in cellular models of B-cell malignancies.
| Target Kinase | Biochemical IC50 (nM) |
| SYK | 32 |
| JAK1 | 12 |
| JAK2 | 6 |
| JAK3 | 8 |
| TYK2 | 0.5 |
| Table 1: Biochemical inhibitory concentrations (IC50) of this compound against target kinases.[9] |
| Cell Line (B-cell Malignancy) | Cellular IC50 (µM) |
| DLBCL (ABC Subtype) | |
| OCI-Ly3 | 0.29 |
| SUDHL2 | 1.80 |
| DLBCL (GCB Subtype) | |
| OCI-Ly4 | 2.1 |
| Table 2: Cellular half-maximal inhibitory concentrations (IC50) of this compound in Diffuse Large B-cell Lymphoma (DLBCL) cell lines after 72 hours of treatment.[10] |
Clinical Efficacy in B-cell Malignancies (NCT01994382)
A Phase 1/2a clinical trial (NCT01994382) has evaluated the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.
| Malignancy | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Follicular Lymphoma (FL) (monotherapy) | 45% | 12.5% | 32.5% |
| Follicular Lymphoma (FL) (+ Rituximab) | 59% | 11.7% | 47% |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 61% | - | - |
| Table 3: Clinical response rates of this compound in patients with relapsed/refractory B-cell malignancies from the NCT01994382 study.[2][7] |
Cellular Consequences of SYK/JAK Inhibition
The dual inhibition of SYK and JAK by this compound translates into significant anti-tumor effects at the cellular level.
Induction of Apoptosis
By blocking pro-survival signals from both the BCR and cytokine pathways, this compound induces programmed cell death (apoptosis) in malignant B-cells.[11][12] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of apoptosis.[10]
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest, primarily at the G1/S transition.[3] This is associated with the inhibition of Retinoblastoma (Rb) protein phosphorylation and the downregulation of cyclin E.[10]
Experimental Protocols
Western Blotting for Phospho-protein Analysis
Objective: To assess the inhibition of BCR and JAK/STAT signaling pathways by measuring the phosphorylation status of key downstream proteins.
Methodology:
-
Cell Culture and Treatment: B-cell lymphoma cell lines (e.g., OCI-Ly3, SUDHL2) are cultured to logarithmic growth phase and then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30 minutes to 24 hours).[10] For pathway stimulation, cells can be treated with anti-IgM/IgG or cytokines like IL-6/IL-10.[10]
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of SYK, PLCγ2, AKT, ERK, and STAT3. Following washes in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin is typically used as a loading control.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis induced by this compound.
Methodology:
-
Cell Treatment: B-cell malignancy cells are treated with this compound at various concentrations for different time points (e.g., 24, 48, 72 hours).[13]
-
Cell Harvesting and Staining: Approximately 1-5 x 10^5 cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: An additional volume of 1X Annexin V binding buffer is added, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight (for adherent cell lines).
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound and incubated for 72 hours.[10]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Cell Cycle Analysis (BrdU and 7-AAD Staining)
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and BrdU Labeling: Cells are treated with this compound for a specified duration (e.g., 48 hours).[10] For the final 2 hours of treatment, cells are pulsed with Bromodeoxyuridine (BrdU).[10]
-
Cell Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized to allow for antibody access to the nucleus.
-
DNA Denaturation: The DNA is denatured (e.g., using DNase or HCl) to expose the incorporated BrdU.
-
Staining: Cells are stained with an anti-BrdU antibody (e.g., FITC-conjugated) and a DNA dye such as 7-Aminoactinomycin D (7-AAD).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The BrdU signal indicates cells that were actively synthesizing DNA (S phase), while the 7-AAD signal reflects the total DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound's dual inhibition of SYK and JAK kinases provides a rational and effective therapeutic strategy for B-cell malignancies. By concurrently blocking the key survival and proliferation signals from the B-cell receptor and the tumor microenvironment, this compound demonstrates robust preclinical activity and promising clinical efficacy. The data and methodologies presented in this guide offer a comprehensive understanding of this compound's mechanism of action, supporting its continued development and investigation as a targeted therapy for patients with B-cell cancers.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nationwidechildrens.org [nationwidechildrens.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Phase 1/2a Dose Escalation Study in Participants With CLL, SLL, or NHL [clinicaltrials.stanford.edu]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Flow Cytometry-Based Method for Analyzing DNA End Resection in G0- and G1-Phase Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Cerdulatinib: A Dual SYK/JAK Inhibitor for Chronic Lymphocytic Leukemia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerdulatinib (formerly PRT062070) is an orally bioavailable, selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1] This dual mechanism of action uniquely positions this compound to simultaneously target two critical survival pathways implicated in the pathogenesis of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). By inhibiting both the B-cell receptor (BCR) signaling pathway via SYK and cytokine-mediated signaling through JAKs, this compound offers a promising therapeutic strategy, particularly in the context of microenvironment-mediated drug resistance and for patients who have developed resistance to other targeted therapies like ibrutinib.[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data in CLL, and detailed experimental protocols.
Core Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of multiple tyrosine kinases.[2][5] Its primary targets are SYK and members of the JAK family (JAK1, JAK3, and TYK2), with a lesser effect on JAK2.[2][5][6]
-
SYK Inhibition: SYK is a crucial mediator of signal transduction downstream of the B-cell receptor (BCR).[7] In CLL, chronic BCR stimulation is a key driver of cell proliferation, survival, and trafficking. By inhibiting SYK, this compound effectively blocks this pathway.[2]
-
JAK Inhibition: The JAK-STAT signaling pathway is activated by various cytokines present in the tumor microenvironment, such as interleukins (e.g., IL-4, IL-6).[2][8] These cytokines promote CLL cell survival, in part by upregulating anti-apoptotic proteins like MCL-1 and BCL-XL.[2][8] this compound's inhibition of JAK1 and JAK3 disrupts these pro-survival signals.[2][8]
The dual inhibition of SYK and JAK pathways by this compound leads to the downstream inhibition of key signaling molecules such as AKT, ERK, and NF-κB, ultimately inducing apoptosis in CLL cells.[3][4]
Quantitative Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.
| Kinase | IC50 (nM) |
| SYK | 32 |
| JAK1 | 12 |
| JAK2 | 6 |
| JAK3 | 8 |
| TYK2 | 0.5 |
Data sourced from MedChemExpress and Selleck Chemicals.[5][9]
Clinical Efficacy in CLL/SLL (NCT01994382)
The Phase 1/2a clinical trial NCT01994382 evaluated the safety and efficacy of this compound in patients with relapsed/refractory B-cell malignancies, including CLL and Small Lymphocytic Lymphoma (SLL).
| Efficacy Endpoint | Result | Patient Cohort |
| Overall Response Rate (ORR) | 61% | CLL/SLL (n=28) |
| Partial Response (PR) | 67% (12 out of 18) | r/r CLL/SLL |
| Tumor Responses >50% | 3 out of 6 | CLL/SLL |
Data from ASCO meeting abstract (2018) and a Phase I study.[3][10]
Pharmacokinetics
In clinical studies, oral administration of this compound has demonstrated a favorable pharmacokinetic profile.
| Dosing | Cmax | Steady-State Cmin |
| 45mg once daily | ~2 µM | ~0.7 µM |
| 45mg twice daily | - | ~1.5 µM |
| 30mg twice daily | - | ~0.8 µM |
Data from various preclinical and clinical studies.[1][3][5]
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition of BCR and Cytokine Signaling
Caption: this compound's dual inhibition of SYK in the BCR pathway and JAKs in the cytokine signaling pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for quantifying apoptosis in CLL cells treated with this compound using Annexin V/PI staining.
Experimental Protocols
Immunoblotting for Phosphorylated SYK and STAT
Objective: To assess the inhibition of SYK and STAT phosphorylation in CLL cells following treatment with this compound.
Materials:
-
Primary CLL cells
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Interleukin-4 (IL-4) (for cytokine stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SYK (Tyr525/526), Rabbit anti-SYK, Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-STAT6
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Protocol:
-
Isolate primary CLL cells from patient samples.
-
Pre-incubate CLL cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with either anti-IgM (for p-SYK) or IL-4 (for p-STAT6) for 15-30 minutes.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Apoptosis Assay via Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in CLL cells by this compound.
Materials:
-
Primary CLL cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture primary CLL cells in appropriate media.
-
Treat cells with a dose range of this compound (e.g., 0.003 µM to 3 µM) for various time points (e.g., 24, 48, 72 hours).[11]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound's unique dual inhibitory mechanism against SYK and JAK kinases provides a strong rationale for its continued development in CLL. By concurrently blocking key intrinsic and extrinsic survival signals, this compound has demonstrated significant preclinical and clinical activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising agent in CLL and other B-cell malignancies. The ability of this compound to overcome microenvironment-mediated resistance and its activity in ibrutinib-resistant settings highlight its potential to address unmet needs in the treatment of CLL.
References
- 1. This compound (PRT062070): A dual SYK/JAK inhibitor in patients with relapsed/refractory b-cell malignancies—Pharmacokinetic and pharmacodynamic outcomes with twice-daily (BID) vs once-daily (QD) dosing. - ASCO [asco.org]
- 2. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1/2a Dose Escalation Study in Participants With CLL, SLL, or NHL [clinicaltrials.stanford.edu]
- 7. ascopubs.org [ascopubs.org]
- 8. The dual Syk/JAK inhibitor this compound antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cerdulatinib (PRT062070): A Technical Guide to its Dual Inhibition of SYK and JAK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerdulatinib (formerly PRT062070) is a selective, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent activity against both Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibitory action allows this compound to simultaneously target key signaling pathways implicated in the pathogenesis of various B-cell malignancies and inflammatory diseases. By blocking the B-cell receptor (BCR) signaling cascade through SYK inhibition and concurrently attenuating cytokine-mediated pro-survival signals via the JAK-STAT pathway, this compound offers a comprehensive approach to disrupting the complex network that drives tumor cell proliferation, survival, and immune evasion. This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data on its inhibitory activity, details relevant experimental protocols for its evaluation, and visualizes the signaling pathways and experimental workflows.
Introduction
B-cell malignancies, including various forms of lymphoma and leukemia, are often characterized by the aberrant activation of pro-survival signaling pathways. Two critical pathways in this context are the B-cell receptor (BCR) signaling pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. The BCR pathway, with Spleen Tyrosine Kinase (SYK) as a central component, is essential for B-cell development, activation, and proliferation.[1] Dysregulation of this pathway can lead to uncontrolled cell growth. Simultaneously, the JAK-STAT pathway, activated by various cytokines, provides crucial survival signals to malignant B-cells, often contributing to a supportive tumor microenvironment and resistance to therapy.[2][3]
This compound (PRT062070) is a novel therapeutic agent designed to dually target both SYK and the JAK family of kinases (JAK1, JAK3, and TYK2), with limited activity against JAK2.[4][5] This dual inhibition presents a rational therapeutic strategy to achieve a more profound and durable response by concurrently blocking both intrinsic and extrinsic survival signals to the tumor cells. Preclinical and clinical studies have demonstrated this compound's potential in treating relapsed/refractory B-cell and T-cell malignancies.[3][6]
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of SYK and JAK kinases.[2] Its dual specificity allows it to interfere with two distinct but interconnected signaling cascades that are critical for the survival and proliferation of malignant lymphocytes.
Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is initiated upon antigen binding to the B-cell receptor. This leads to the recruitment and activation of SYK, a pivotal non-receptor tyrosine kinase. Activated SYK then phosphorylates downstream substrates, including PLCγ2 and AKT, ultimately leading to the activation of transcription factors such as NF-κB, which promote cell survival and proliferation.[1] this compound directly binds to the ATP-binding pocket of SYK, preventing its phosphorylation and activation, thereby effectively blocking the entire downstream signaling cascade.[7]
Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are crucial for immune cell function and can contribute to the pathogenesis of hematological malignancies.[2] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, often promoting cell survival and proliferation. This compound selectively inhibits JAK1, JAK3, and TYK2, thereby blocking the phosphorylation of STAT proteins and disrupting these pro-survival signals.[4] Notably, this compound exhibits limited inhibitory activity against JAK2, which may contribute to a more favorable safety profile.[4][5]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been characterized through various in vitro and clinical studies. The following tables summarize its inhibitory activity against key kinases and malignant cell lines.
Table 1: Biochemical Inhibitory Activity of this compound against Target Kinases
| Kinase | IC50 (nM) | Assay Type | Reference(s) |
| SYK | 32 | Cell-free | [4][7] |
| JAK1 | 12 | Cell-free | [4][7] |
| JAK2 | 6 | Cell-free | [4] |
| JAK3 | 8 | Cell-free | [4] |
| TYK2 | 0.5 | Cell-free | [4][8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Inhibitory Activity of this compound in DLBCL Cell Lines
| Cell Line | Subtype | IC50 (µM) | Assay Type | Reference(s) |
| HBL1 | ABC | 0.29 | MTT Assay (72h) | [7] |
| SUDHL2 | ABC | 1.80 | MTT Assay (72h) | [7] |
| LY3 | ABC | 1.20 | MTT Assay (72h) | [7] |
| SUDHL6 | GCB | ~2.0 | MTT Assay (72h) | [7] |
| LY18 | GCB | ~2.0 | MTT Assay (72h) | [7] |
| LY4 | GCB | 2.1 | MTT Assay (72h) | [7] |
ABC: Activated B-Cell-like; GCB: Germinal Center B-Cell-like.
Table 3: Pharmacodynamic Inhibitory Activity of this compound in Patient Whole Blood Assays
| Signaling Pathway | Phosphorylation Event | IC50 (µM) | Reference(s) |
| B-Cell Receptor (BCR) | Varies | 0.27 - 1.11 | [3][9] |
| IL-2 | STAT5 | 0.27 - 1.11 | [3][9] |
| IL-4 | STAT6 | 0.27 - 1.11 | [3][9] |
| IL-6 | STAT3 | 0.27 - 1.11 | [3][9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.
References
- 1. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 2. youtube.com [youtube.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cerdulatinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerdulatinib is a selective, orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual mechanism of action uniquely positions this compound to modulate the intricate signaling networks within the tumor microenvironment (TME). By simultaneously targeting the B-cell receptor (BCR) pathway via SYK and cytokine signaling pathways through JAK, this compound has demonstrated the potential to disrupt tumor-intrinsic survival signals and dismantle the supportive TME that fosters cancer cell growth, proliferation, and immune evasion. This technical guide provides an in-depth analysis of the preclinical and clinical data elucidating the effects of this compound on the TME, with a focus on its impact on immune cell populations, cytokine profiles, and key signaling pathways.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to concurrently inhibit two critical signaling nodes:
-
SYK Inhibition: As a key mediator of the BCR signaling cascade, SYK is crucial for the survival and proliferation of various B-cell malignancies. By inhibiting SYK, this compound effectively blocks downstream signaling, leading to decreased B-cell activation and survival.
-
JAK Inhibition: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction from a wide array of cytokine receptors. These cytokines play a pivotal role in creating an immunosuppressive TME and promoting tumor cell survival. This compound's inhibition of JAK signaling can therefore abrogate these pro-tumoral effects.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data on this compound's inhibitory activity and its effects on various cellular markers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| SYK | 32 | [1] |
| JAK1 | 12 | [1] |
| JAK2 | 6 | [1] |
| JAK3 | 8 | [1] |
| TYK2 | 0.5 | [1] |
Table 2: this compound Inhibition of Signaling Pathways in Whole Blood Assays
| Signaling Pathway | IC50 (µmol/L) | Reference |
| B-cell antigen receptor (BCR) | 0.27 - 1.11 | [2] |
| IL-2 | 0.27 - 1.11 | [2] |
| IL-4 | 0.27 - 1.11 | [2] |
| IL-6 | 0.27 - 1.11 | [2] |
Table 3: Effect of this compound on Cell Surface Markers in Chronic Lymphocytic Leukemia (CLL) Patients
| Cell Surface Marker | Change Observed | Implication | Reference |
| CD69 | Diminished Expression | Reduction in B-cell activation | [2] |
| CD86 | Diminished Expression | Reduction in B-cell activation | [2] |
| CD5 | Diminished Expression | Negative regulator of BCR signaling | [2] |
| CXCR4 | Enhanced Expression | Consistent with IL-4 suppression | [2] |
Modulation of the Tumor Microenvironment
This compound's dual inhibitory activity has profound effects on the cellular and molecular composition of the TME.
Impact on Immune Cell Populations
While comprehensive quantitative data on the changes in tumor-infiltrating lymphocytes (TILs) from clinical trials are still emerging, preclinical and early clinical data suggest that this compound can modulate the immune landscape. By inhibiting JAK-STAT signaling, this compound has the potential to:
-
Alleviate T-cell exhaustion: Overcoming the immunosuppressive signals within the TME.
-
Modulate Macrophage Polarization: Preclinical studies suggest that JAK inhibitors can influence macrophage polarization, potentially shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages. However, direct evidence for this compound's effect on macrophage polarization in the TME requires further investigation.
Impact on Cytokine Milieu
Clinical studies have shown that this compound reduces serum inflammation markers, which is consistent with its JAK inhibition mechanism.[2] The suppression of pro-inflammatory and pro-survival cytokines such as IL-2, IL-4, and IL-6 can lead to a less hospitable environment for tumor growth and may enhance anti-tumor immunity.[2]
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition of SYK and JAK Signaling Pathways
The following diagram illustrates the central mechanism of this compound in blocking both the BCR signaling pathway through SYK and cytokine signaling through JAK.
Caption: this compound dually inhibits SYK and JAK signaling pathways.
Experimental Workflow for Assessing this compound's Effect on Cell Signaling
This diagram outlines a typical experimental workflow to evaluate the impact of this compound on key signaling proteins using Western Blot analysis.
Caption: Workflow for Western Blot analysis of this compound's effects.
Experimental Protocols
Western Blot Analysis of SYK and STAT Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of SYK and STAT proteins in tumor cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., DHL6, LY18, HBL1) in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM) for a specified duration (e.g., 2 hours).
-
Stimulate the cells with relevant ligands such as anti-IgM/IgG to activate the BCR pathway or with cytokines like IL-6 and IL-10 to activate the JAK/STAT pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies specific for phosphorylated SYK (p-SYK) and phosphorylated STAT (p-STAT), as well as total SYK and STAT as loading controls, overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry Analysis of Cell Surface Markers
Objective: To assess the impact of this compound on the expression of activation and signaling markers on the surface of immune cells.
Methodology:
-
Sample Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples of patients treated with this compound using Ficoll-Paque density gradient centrifugation.
-
For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.
-
-
Antibody Staining:
-
Wash cells with FACS buffer (PBS containing 2% fetal bovine serum).
-
Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8, CD19, CD69, CD86, CXCR4, CD5) for 30 minutes on ice in the dark.
-
-
Data Acquisition:
-
Wash the stained cells to remove unbound antibodies.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software.
-
Gate on specific immune cell populations (e.g., T-cells, B-cells) and quantify the expression levels of the markers of interest.
-
Conclusion
This compound's dual inhibition of SYK and JAK pathways presents a compelling strategy to counteract the complex and redundant signaling networks that drive tumor growth and immune evasion. By directly targeting tumor cell survival and simultaneously modulating the supportive tumor microenvironment, this compound holds promise as a novel therapeutic agent in hematological malignancies. The data presented in this technical guide underscore the potent and multifaceted anti-tumor activity of this compound. Further research, particularly comprehensive analysis of the tumor immune infiltrate in clinical trials, will be crucial to fully elucidate its impact on the TME and to identify biomarkers for patient selection and response prediction.
References
Cerdulatinib: A Comprehensive Technical Profile of a Dual SYK/JAK Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the biochemical and cellular profile of Cerdulatinib (also known as PRT062070), a potent, orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, kinase selectivity, and preclinical characterization of this compound.
Core Mechanism of Action
This compound is an ATP-competitive small molecule inhibitor that uniquely targets both the SYK and JAK families of non-receptor tyrosine kinases.[1][2] This dual inhibitory action allows for the simultaneous blockade of two critical signaling pathways implicated in the pathobiology of various hematological malignancies and inflammatory diseases: the B-cell receptor (BCR) signaling pathway, in which SYK is a key component, and the JAK-STAT signaling cascade, which is activated by numerous cytokines.[3][4] By inhibiting these pathways, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the tumor microenvironment in preclinical models of B-cell and T-cell malignancies.[2][3]
Kinase Selectivity and Target Profile
This compound has been extensively profiled against a wide range of kinases, demonstrating potent inhibition of SYK and members of the JAK family. The inhibitory activity of this compound is most potent against TYK2, followed by JAK2, JAK3, JAK1, and SYK, with IC50 values in the low nanomolar range in biochemical assays.[5][6]
Table 1: Biochemical IC50 Values for Primary Kinase Targets of this compound
| Kinase | IC50 (nM) |
| TYK2 | 0.5[5] |
| JAK2 | 6[5] |
| JAK3 | 8[5] |
| JAK1 | 12[5] |
| SYK | 32[5] |
IC50 values were determined in cell-free biochemical assays.
In addition to its primary targets, this compound has been screened against broader kinase panels, revealing inhibitory activity against a subset of other kinases, albeit at generally lower potencies. In biochemical assays, this compound has been shown to inhibit 24 kinases with IC50 values below 200 nM.[3] However, cellular assays have indicated a greater selectivity for SYK and JAK1/3/TYK2, with a notable sparing of JAK2-mediated signaling in cellular contexts.[3][7]
Table 2: Select Off-Target Kinase Inhibition by this compound (Biochemical IC50 < 200 nM)
| Kinase | IC50 (nM) |
| FMS | Low nM range[6] |
| AMPK | Not specified[3] |
| TBK1 | Not specified[3] |
| RSK4 | Not specified[3] |
| FLT3 | Not specified[3] |
This table represents a selection of off-target kinases inhibited by this compound in biochemical assays. The functional relevance of this off-target activity in a cellular or in vivo context requires further investigation.
Signaling Pathway Inhibition
This compound's dual mechanism of action leads to the effective blockade of key downstream signaling events in both the BCR and JAK-STAT pathways.
B-Cell Receptor (BCR) Signaling
In B-cells, antigen binding to the BCR initiates a signaling cascade heavily reliant on SYK. This compound's inhibition of SYK leads to a reduction in the phosphorylation of downstream effectors such as PLCγ2, AKT, and ERK, ultimately impairing B-cell activation, proliferation, and survival.[3]
JAK-STAT Signaling
Cytokines play a crucial role in the tumor microenvironment and in driving the proliferation of malignant cells. Many of these cytokines signal through receptors that are associated with JAKs. This compound's inhibition of JAK1, JAK3, and TYK2 blocks the phosphorylation and activation of STAT proteins, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.[3]
Experimental Protocols
The following sections detail representative experimental methodologies used to characterize the target profile and cellular activity of this compound. These protocols are based on published literature and standard laboratory practices.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2, SYK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound (serial dilutions)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.
-
In a microplate, combine the purified kinase, this compound (or vehicle control), and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify kinase activity by measuring the amount of phosphorylated substrate (e.g., using a scintillation counter for radiolabeled ATP) or by measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay).
-
Calculate the percent inhibition of kinase activity at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (MTT Assay - Representative Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
-
Reagents and Materials:
-
DLBCL cell lines (e.g., ABC and GCB subtypes)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
-
Procedure:
-
Seed DLBCL cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis.
-
Immunoblotting for Phosphorylated Signaling Proteins (Representative Protocol)
This technique is used to detect the phosphorylation status of key proteins in the BCR and JAK-STAT signaling pathways following this compound treatment.
-
Reagents and Materials:
-
DLBCL cell lines
-
This compound
-
Stimulants (e.g., anti-IgM/IgG for BCR pathway, IL-6/IL-10 for JAK-STAT pathway)[3]
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-SYK, anti-p-STAT3, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
Culture DLBCL cells and treat with this compound or vehicle for a specified time (e.g., 30 minutes).[3]
-
Stimulate the cells with the appropriate ligand (e.g., anti-IgM/IgG or cytokines) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Conclusion
This compound is a novel dual SYK/JAK kinase inhibitor with a well-defined target profile and a clear mechanism of action. Its ability to concurrently inhibit two major signaling pathways provides a strong rationale for its continued investigation in hematological malignancies and other relevant diseases. The data presented in this guide, along with the representative experimental protocols, offer a comprehensive technical resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
The Dual SYK/JAK Inhibitor Cerdulatinib: A Technical Overview of its Effects on JAK-STAT Signaling in T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerdulatinib (formerly PRT062070) is an orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent and selective dual inhibition of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2][3] In the context of T-cell lymphomas, where aberrant activation of the JAK-STAT signaling pathway is a known oncogenic driver, this compound presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of this compound's effects on JAK-STAT signaling in T-cell lymphoma, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action: Dual Inhibition of SYK and JAK
This compound exerts its anti-neoplastic effects by targeting two critical signaling pathways implicated in the pathogenesis of various hematological malignancies, including T-cell lymphomas.
-
JAK-STAT Pathway Inhibition: The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential for cytokine-mediated signal transduction.[3] Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In many T-cell lymphomas, this pathway is constitutively active. This compound selectively inhibits JAK1, JAK3, and TYK2, thereby blocking this pathological signaling cascade.[4]
-
SYK Pathway Inhibition: While the primary focus of this guide is the JAK-STAT pathway, it is crucial to acknowledge this compound's potent inhibition of SYK. SYK is a key mediator of signaling downstream of the B-cell receptor (BCR) and is also expressed in some T-cell malignancies where it can contribute to oncogenic signaling.[5]
The dual inhibition of both SYK and JAK pathways allows this compound to target multiple survival mechanisms within malignant T-cells.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TYK2 | 0.5 |
| JAK2 | 6 |
| JAK3 | 8 |
| JAK1 | 12 |
| SYK | 32 |
Data from in vitro biochemical assays.[6][7]
Table 2: Effects of this compound on Cell Viability in T-Cell Lines
| Cell Line (Origin) | Treatment Duration | Effect |
| HTLV-1-infected T-cell lines | 24-72 hours | Dose- and time-dependent decrease in cell viability |
| Jurkat (T-cell leukemia) | 24 hours | Resistant to cytotoxic effects |
| CCRF-CEM (T-cell leukemia) | 24 hours | Resistant to cytotoxic effects |
Data obtained from WST-8 assays.[8]
Table 3: Impact of this compound on Cell Cycle Distribution in T-Cell Lymphoma Lines
| Cell Line | This compound Concentration | Observation |
| MT-2, HUT-102, TL-OmI | 2.5 µM and 5 µM | Significant accumulation of cells in the G2/M phase |
Cells were treated for 24 hours prior to cell cycle analysis.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow Diagrams
Caption: Western Blotting workflow for p-JAK/p-STAT analysis.
Caption: Flow cytometry workflow for apoptosis detection.
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is adapted from methodologies used to assess the effect of this compound on T-cell lymphoma cell viability.[5][8]
-
Cell Seeding:
-
Culture T-cell lymphoma cell lines (e.g., MT-2, HUT-102) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
WST-8 Reagent Addition:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Phosphorylated JAK and STAT
This protocol provides a framework for assessing the inhibition of JAK-STAT signaling by this compound.[5][9]
-
Cell Treatment and Lysis:
-
Seed T-cell lymphoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK1, p-JAK3, p-STAT3, p-STAT5, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein and loading control.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantification of apoptosis induced by this compound using flow cytometry.[5][10]
-
Cell Treatment and Harvesting:
-
Culture T-cell lymphoma cells and treat with desired concentrations of this compound for 24-72 hours.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V only, and PI only controls for compensation and to set gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for T-cell lymphomas by effectively inhibiting the constitutively active JAK-STAT signaling pathway. The available preclinical data indicate that this compound reduces cell viability, induces G2/M phase cell cycle arrest, and promotes apoptosis in sensitive T-cell lymphoma cell lines.[5][8] Its dual inhibitory action on both JAK and SYK kinases provides a multi-pronged approach to disrupt the oncogenic signaling networks in these malignancies. The methodologies outlined in this guide offer a robust framework for further investigation into the molecular effects of this compound and for the identification of predictive biomarkers of response in patients with T-cell lymphoma. Further studies are warranted to establish the full clinical utility of this compound in this patient population.[11]
References
- 1. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-adult T‑cell leukemia/lymphoma activity of this compound, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scielibrary.com [scielibrary.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cerdulatinib's Dose-Response Profile in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines: Application Notes and Protocols
For Immediate Release
These application notes provide a comprehensive overview of the dose-dependent effects of Cerdulatinib, a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor, on Diffuse Large B-cell Lymphoma (DLBCL) cell lines. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for DLBCL. Included are summaries of quantitative data, detailed experimental protocols for key viability and apoptosis assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy characterized by heterogeneous genetic and signaling profiles. Key survival pathways in DLBCL subtypes, including the B-cell receptor (BCR) pathway and the JAK/STAT pathway, represent critical therapeutic targets. This compound is a small molecule inhibitor that dually targets SYK, a crucial component of the BCR signaling cascade, and JAK kinases, which are central to cytokine-mediated STAT activation. This dual inhibition provides a rationale for its use in both the Activated B-cell-like (ABC) and Germinal Center B-cell-like (GCB) subtypes of DLBCL.
Data Presentation: this compound Dose-Response in DLBCL Cell Lines
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of DLBCL cell lines, irrespective of their molecular subtype. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment, are summarized in the table below.
| Cell Line | DLBCL Subtype | This compound IC50 (µM) |
| OCI-Ly3 | ABC | 0.29 |
| SU-DHL-2 | ABC | 1.80 |
| HBL-1 | ABC | Not explicitly quantified, but sensitive |
| U2932 | ABC | Not explicitly quantified, but sensitive |
| OCI-Ly10 | ABC | Not explicitly quantified, but sensitive |
| OCI-Ly1 | GCB | Not explicitly quantified, but sensitive |
| OCI-Ly4 | GCB | 2.1 |
| OCI-Ly7 | GCB | Not explicitly quantified, but sensitive |
| OCI-Ly18 | GCB | Not explicitly quantified, but sensitive |
| SU-DHL-6 | GCB | Not explicitly quantified, but sensitive |
| VAL | GCB | Not explicitly quantified, but sensitive |
Note: All tested cell lines exhibited an IC50 at or below ~2 µM. The ABC subtype cell lines showed IC50 values ranging from 0.29 to 1.80 µM[1].
Mandatory Visualizations
Signaling Pathway of this compound in DLBCL
Caption: this compound's dual inhibition of SYK and JAK pathways in DLBCL.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's efficacy in DLBCL cell lines.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the metabolic activity of DLBCL cell lines as an indicator of cell viability following treatment with this compound.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly3, SU-DHL-6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Drug Treatment: After allowing cells to adhere (if applicable) or settle for a few hours, add this compound at varying final concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and 7-AAD Staining)
This protocol is for quantifying apoptosis in DLBCL cell lines treated with this compound using flow cytometry.
Materials:
-
DLBCL cell lines
-
RPMI-1640 medium with supplements
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed DLBCL cells in 6-well plates at an appropriate density to maintain logarithmic growth during the experiment. Treat the cells with this compound at desired concentrations for 24, 48, or 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+) cell populations using appropriate gating strategies.
These protocols and data provide a foundational resource for further investigation into the therapeutic potential of this compound in DLBCL. For specific applications, optimization of cell densities, drug concentrations, and incubation times may be required.
References
Cerdulatinib: Inducing Apoptosis in Lymphoma Cell Lines through Dual SYK/JAK Inhibition
Application Notes and Protocols for Researchers
Introduction
Cerdulatinib is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibitory action allows this compound to simultaneously target two critical signaling pathways implicated in the proliferation and survival of malignant B-cells: the B-cell receptor (BCR) pathway and the JAK/STAT pathway. In lymphoma cell lines, this compound has demonstrated potent anti-tumor activity by inducing cell cycle arrest and apoptosis. These application notes provide a summary of the quantitative effects of this compound on various lymphoma cell lines and detailed protocols for key experimental assays to study its apoptotic effects.
Mechanism of Action
This compound exerts its anti-lymphoma effects by competitively inhibiting the ATP-binding sites of SYK and JAK kinases (JAK1, JAK2, JAK3, and TYK2).
-
Inhibition of the BCR Signaling Pathway: SYK is a critical mediator of signal transduction downstream of the B-cell receptor. By inhibiting SYK, this compound effectively blocks the downstream signaling cascade, including the activation of PLCγ2, AKT, and ERK, which are crucial for B-cell proliferation and survival.
-
Inhibition of the JAK/STAT Signaling Pathway: The JAK/STAT pathway is activated by various cytokines and plays a pivotal role in lymphocyte development, activation, and survival. This compound's inhibition of JAK kinases prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), particularly STAT3, which is often constitutively active in lymphoma cells.
The dual blockade of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., MCL-1 and BCL-X L) and cell cycle regulators, ultimately culminating in cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on various lymphoma cell lines.
Table 1: IC50 Values of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | DLBCL Subtype | IC50 (µM) |
| LY3 | ABC | 0.29 |
| HBL1 | ABC | 1.80 |
| TMD8 | ABC | Not Specified |
| U2932 | ABC | Not Specified |
| DHL2 | ABC | Not Specified |
| DHL4 | GCB | ~2.0 |
| DHL6 | GCB | ~1.0 |
| DHL10 | GCB | ~1.5 |
| LY18 | GCB | ~1.0 |
| LY19 | GCB | Not Specified |
| SU-DHL-4 | GCB | Not Specified |
Data compiled from a study by Godavarthi et al. (2015).
Table 2: Apoptotic Effects of this compound on DLBCL Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Observation |
| Various DLBCL cell lines | Various doses | 48 | Induction of apoptosis associated with caspase-3 and PARP cleavage. |
| Follicular Lymphoma Cell Lines | Not Specified | 24-72 | 12%-44% cell death induced in a time-dependent manner. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the apoptotic effects of this compound on lymphoma cell lines.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Lymphoma cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated lymphoma cell lines
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Binding Buffer.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Phosphorylated Proteins (p-SYK, p-STAT3)
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated lymphoma cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-SYK, anti-SYK, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated lymphoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-SYK or anti-p-STAT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-SYK, anti-STAT3) and a loading control (e.g., β-actin).
Visualizations
Caption: this compound's dual inhibition of SYK and JAK pathways.
western blot protocol for p-SYK and p-STAT after Cerdulatinib
Western Blot Analysis of p-SYK and p-STAT Following Cerdulatinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an orally bioavailable, ATP-competitive small molecule that dually inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2] This dual inhibitory action allows this compound to simultaneously block signaling from the B-cell receptor (BCR) and cytokine receptors, which are critical for the proliferation and survival of various B-cell malignancies.[1][3] The activation of SYK (p-SYK) is a key step in the BCR signaling pathway, while the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins (p-STAT) is a hallmark of JAK signaling downstream of cytokine receptors.[3] This application note provides a detailed protocol for performing a Western blot to assess the phosphorylation status of SYK and STAT in response to this compound treatment.
Signaling Pathway
The diagram below illustrates the signaling pathways inhibited by this compound. Upon antigen binding to the B-cell receptor, SYK is activated through phosphorylation. Concurrently, cytokine binding to its receptor activates JAKs, which in turn phosphorylate STAT proteins. This compound inhibits both SYK and JAK, thereby blocking these two critical signaling pathways.
Caption: this compound dual inhibition of BCR and cytokine signaling pathways.
Experimental Workflow
The following diagram outlines the key steps for the Western blot protocol to analyze p-SYK and p-STAT levels after this compound treatment.
Caption: Western blot workflow for p-SYK and p-STAT analysis.
Quantitative Data
The following table summarizes the inhibitory effects of this compound on the phosphorylation of SYK and STAT3 in Diffuse Large B-cell Lymphoma (DLBCL) cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of inhibition at a given concentration.
| Target Protein | Cell Line | This compound Concentration | % Inhibition (Approx.) | IC50 | Reference |
| p-SYK (Y525/526) | DLBCL lines | 3 µM | >90% | 32 nM (biochemical assay) | [1][4] |
| p-STAT3 (Y705) | DLBCL lines | 3 µM | >90% | 12 nM (for JAK1) | [1][4] |
Note: The percentage of inhibition is estimated from Western blot images in the cited literature. IC50 values are from biochemical or cellular assays as indicated.
Detailed Experimental Protocol
This protocol is designed for the analysis of phosphorylated SYK and STAT proteins in cell lines treated with this compound.
1. Materials and Reagents
-
Cell Lines: DLBCL cell lines (e.g., SUDHL-2, HBL-1)[4]
-
This compound
-
Cell Culture Media and Reagents
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM PMSF (add fresh)
-
1X Protease Inhibitor Cocktail (add fresh)
-
1X Phosphatase Inhibitor Cocktail 2 & 3 (add fresh)
-
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-SYK (Y525/526)
-
Rabbit anti-p-STAT3 (Y705)
-
Mouse anti-total SYK
-
Mouse anti-total STAT3
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
2. Cell Culture and Treatment
-
Culture DLBCL cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 3 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
For analysis of p-STAT, cells may be stimulated with an appropriate cytokine (e.g., IL-6 or IL-10) for 15-30 minutes prior to lysis.[1]
3. Cell Lysis and Protein Extraction
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
5. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge the samples at 14,000 x g for 1 minute before loading.
6. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
7. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Recommended dilutions: p-SYK (1:1000), p-STAT3 (1:1000), total SYK (1:1000), total STAT3 (1:1000), loading control (1:5000).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control.
References
- 1. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Cerdulatinib and Venetoclax Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic effects of cerdulatinib and venetoclax combination therapy. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these findings in a laboratory setting.
Introduction
This compound is a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor that disrupts pro-survival signaling pathways in B-cell malignancies, such as the B-cell receptor (BCR) and cytokine signaling pathways.[1][2] Venetoclax is a selective B-cell lymphoma 2 (BCL-2) inhibitor that promotes apoptosis by displacing pro-apoptotic proteins like Bim from BCL-2.[3] In certain B-cell cancers, resistance to venetoclax can be mediated by the upregulation of other anti-apoptotic proteins, namely Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL).[3][4]
The combination of this compound and venetoclax has demonstrated synergistic cytotoxicity in vitro, particularly in follicular lymphoma (FL) and chronic lymphocytic leukemia (CLL) models.[4][5] this compound inhibits the signaling pathways that lead to the upregulation of MCL-1 and BCL-XL, thereby overcoming a key resistance mechanism to venetoclax and enhancing apoptosis.[1][4] This synergistic interaction provides a strong rationale for the clinical investigation of this combination therapy in patients with B-cell malignancies.
Data Presentation
Table 1: Synergistic Induction of Apoptosis in Follicular Lymphoma Cell Lines
| Cell Line | Treatment (24-72h) | Apoptosis (% of Control) | Fold Increase vs. Single Agents | Reference |
| DOHH2 | This compound alone | 12-44% | - | [5] |
| Venetoclax (10-100nM) alone | Not specified | - | [5] | |
| This compound + Venetoclax | Significantly Greater | Synergistic | [5] | |
| WSU-FSCCL | This compound alone | 12-44% | - | [5] |
| Venetoclax (10-100nM) alone | Not specified | - | [5] | |
| This compound + Venetoclax | Significantly Greater | Synergistic | [5] | |
| DHL6 | This compound alone | 12-44% | - | [5] |
| Venetoclax (10-100nM) alone | Not specified | - | [5] | |
| This compound + Venetoclax | Significantly Greater | Synergistic | [5] |
Table 2: Effect of this compound on Pro-Survival BCL-2 Family Proteins in CLL
| Treatment | MCL-1 Expression | BCL-XL Expression | BCL-2 Expression | Reference |
| This compound | Downregulated | Downregulated | Unaffected | [1][4] |
Signaling Pathways and Mechanisms
The synergistic effect of this compound and venetoclax is rooted in their complementary mechanisms of action that target key survival pathways in B-cell malignancies.
Caption: Mechanism of this compound and Venetoclax Synergy.
Experimental Workflow
A typical in vitro experimental workflow to evaluate the synergy between this compound and venetoclax is outlined below.
Caption: In Vitro Synergy Study Workflow.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing cell viability and proliferation using a colorimetric assay with the Cell Counting Kit-8 (CCK-8).
Materials:
-
B-cell malignancy cell lines (e.g., DOHH2, WSU-FSCCL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and Venetoclax stock solutions
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Add 10 µL of various concentrations of this compound, venetoclax, the combination, or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[5]
-
Incubate the plate for 1-4 hours in the incubator.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blot and Co-Immunoprecipitation (Co-IP)
This protocol outlines the procedures for analyzing protein expression (Western Blot) and protein-protein interactions (Co-IP).
A. Western Blot
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-XL, anti-Bim, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
B. Co-Immunoprecipitation
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer
-
Primary antibody for the "bait" protein (e.g., anti-BCL-2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western Blot using antibodies against the expected interacting proteins (e.g., anti-Bim).
Logical Relationship Diagram
The rationale for combining this compound and venetoclax is based on a clear logical progression from the individual drug mechanisms to the expected synergistic outcome.
Caption: Rationale for this compound-Venetoclax Combination.
References
- 1. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Experimental Use of Cerdulatinib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Cerdulatinib, a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor, in preclinical xenograft models of various hematological malignancies. The provided protocols and data are based on published research and are intended to guide researchers in designing and executing their own in vivo studies.
Introduction to this compound
This compound is an orally bioavailable small molecule that potently and selectively inhibits SYK and JAK family kinases (JAK1, JAK3, and TYK2)[1]. This dual inhibition targets two key signaling pathways implicated in the survival and proliferation of malignant B-cells and T-cells. The B-cell receptor (BCR) pathway, in which SYK is a critical component, and the cytokine signaling pathways mediated by JAKs, both contribute to tumor cell growth and survival. By targeting both pathways, this compound offers a promising therapeutic strategy for various hematological cancers. Preclinical studies in xenograft models have been instrumental in evaluating the in vivo efficacy of this compound and have provided the rationale for its clinical development.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking the SYK-mediated BCR signaling cascade and the JAK/STAT pathway activated by various cytokines.
-
BCR Signaling Pathway: In B-cell malignancies, chronic activation of the BCR pathway is a key driver of cell proliferation and survival. SYK is a critical upstream kinase in this pathway. Inhibition of SYK by this compound leads to the downregulation of downstream effectors, ultimately inducing apoptosis in malignant B-cells.
-
JAK/STAT Signaling Pathway: Cytokines such as IL-4, IL-6, and IL-10 play a crucial role in the tumor microenvironment, promoting cancer cell survival and proliferation through the JAK/STAT pathway. This compound's inhibition of JAK1 and JAK3 effectively blocks this pro-survival signaling.
Below is a diagram illustrating the dual mechanism of action of this compound.
Caption: Dual inhibition of SYK and JAK pathways by this compound.
Quantitative Data from Xenograft Models
The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in preclinical studies.
Table 1: Efficacy of this compound in an Adult T-cell Leukemia/Lymphoma (ATLL) Murine Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Burden Reduction | Reference |
| HTLV-1 transformed T-cell lines | Not Specified | This compound | Oral administration | Lowered tumor burden | [2][3] |
Further details on the specific cell line, mouse strain, and quantitative tumor burden reduction were not available in the cited abstracts.
Table 2: Preclinical Rationale for this compound and Rituximab Combination in Follicular Lymphoma
| Xenograft Model | Observation | Implication | Reference |
| Follicular Lymphoma | Suggestion of enhanced antitumor activity | Provides rationale for clinical trials of the combination | [4][5] |
Specific quantitative data from these xenograft studies were not detailed in the available conference abstracts.
Experimental Protocols
Detailed protocols for conducting xenograft studies with this compound are crucial for reproducibility. Below are generalized protocols based on standard practices for lymphoma xenograft models.
Protocol 1: Subcutaneous Xenograft Model for B-cell Lymphoma
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound.
Materials:
-
Diffuse Large B-cell Lymphoma (DLBCL) or other B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Matrigel (optional)
-
Calipers
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture lymphoma cells according to standard protocols to ensure they are in the logarithmic growth phase and have high viability.
-
Tumor Cell Implantation:
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Prepare this compound formulation in the appropriate vehicle.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI).
-
Caption: General workflow for a subcutaneous xenograft study.
Protocol 2: Orthotopic Xenograft Model for Disseminated Lymphoma
For a more clinically relevant model of disseminated disease, an orthotopic (intravenous) injection can be used.
Materials:
-
Luciferase-expressing lymphoma cell lines
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
This compound
-
Vehicle control
-
Bioluminescent imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-expressing lymphoma cells.
-
Intravenous Injection: Inject 1-5 x 10^6 cells in 100 µL of sterile PBS into the tail vein of each mouse.
-
Tumor Engraftment and Monitoring:
-
Monitor tumor engraftment and dissemination using bioluminescent imaging (BLI) weekly.
-
Administer D-luciferin intraperitoneally and image the mice after a short incubation period.
-
Quantify the bioluminescent signal as a measure of tumor burden.
-
-
Treatment Initiation: Once a detectable and consistent tumor burden is established, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle as described in Protocol 1.
-
Efficacy Assessment:
-
Monitor tumor burden weekly using BLI.
-
Monitor for clinical signs of disease (e.g., weight loss, hind-limb paralysis).
-
The primary endpoint is typically survival.
-
-
Data Analysis:
-
Plot the mean BLI signal ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Conclusion
The available preclinical data, although not exhaustively detailed in publicly accessible literature, strongly suggest that this compound has significant anti-tumor activity in xenograft models of hematological malignancies. Its dual inhibitory mechanism on SYK and JAK pathways provides a strong rationale for its use as a single agent or in combination with other therapies. The provided protocols offer a foundation for researchers to further investigate the in vivo efficacy of this compound in various cancer models. Further research is warranted to fully elucidate its potential in a broader range of xenograft models and to obtain more detailed quantitative data on its in vivo effects.
References
Troubleshooting & Optimization
Cerdulatinib solubility issues in DMSO and culture media
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Cerdulatinib, with a specific focus on addressing solubility challenges in DMSO and cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[1][3] For most cell culture experiments, preparing a concentrated stock solution in fresh, high-quality DMSO is the recommended first step.[1][4]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO is approximately 20 mg/mL.[1][2] Some suppliers report even higher solubility, up to 89 mg/mL in fresh, moisture-free DMSO.[4] However, it is always advisable to test the solubility of each specific batch.[3][5]
Q3: My this compound is precipitating when I dilute my DMSO stock into my aqueous culture medium. How can I prevent this?
A3: This is a common issue due to this compound's low solubility in aqueous solutions.[1] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%) to minimize solvent-induced cytotoxicity and precipitation.
-
Dilution Method: For maximum solubility in aqueous buffers, first dissolve this compound in DMSO to make a stock solution. Then, dilute this stock solution with the aqueous buffer of your choice.[1] It is recommended to add the DMSO stock to the media drop-wise while vortexing or gently mixing to facilitate rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Warming and Sonication: Gently warming the tube at 37°C for 10 minutes and/or sonicating the solution for a short period can help increase solubility.[3][5]
-
Fresh Solutions: It is not recommended to store aqueous solutions of this compound for more than one day as the compound may precipitate out of solution over time.[1] Always prepare fresh dilutions for your experiments.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: this compound stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[3][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q5: What are the target pathways of this compound?
A5: this compound is a dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs), specifically JAK1, JAK2, JAK3, and TYK2.[1][7][8] This dual inhibition allows it to simultaneously suppress survival signals from the B-cell receptor (BCR) pathway and cytokine receptors.[9][10]
Quantitative Data Summary
For easy reference, the following tables summarize the solubility of this compound in various solvents.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL to 89 mg/mL | [1][2][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][2] |
| Water | Insoluble | [3][4] |
| Ethanol | Insoluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 445.5 g/mol .[1] To prepare a 10 mM stock solution, you will need 4.455 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of fresh DMSO to the tube containing the this compound.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, you can warm the tube to 37°C for 10 minutes and/or sonicate for a few minutes.[3][5] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3][4][6]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration: Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.5%.
-
Prepare the dilution: Add the pre-warmed cell culture medium to a sterile tube.
-
Add this compound stock: While gently vortexing the tube with the culture medium, add the calculated volume of the this compound DMSO stock drop-wise. This ensures rapid mixing and minimizes the risk of precipitation.
-
Final Mix: Gently vortex the final solution for a few seconds to ensure homogeneity.
-
Use immediately: Use the freshly prepared this compound-containing medium for your experiment. Do not store the diluted solution.[1]
Visualizations
Caption: this compound's dual inhibition of Syk and JAK signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Cerdulatinib Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Cerdulatinib, a dual Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) inhibitor. The following resources are designed to help you identify and address potential off-target effects in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows a greater loss of viability than expected based on SYK/JAK inhibition alone. Could this be an off-target effect?
A1: Yes, this is a possibility. This compound is a multi-kinase inhibitor and can affect other kinases that play a role in cell survival and proliferation.[1][2][3]
Troubleshooting Steps:
-
Confirm On-Target Effects: First, verify that you are seeing inhibition of SYK and JAK signaling pathways at the concentrations used in your assay. You can do this by performing a Western blot for phosphorylated SYK (pSYK) and phosphorylated STATs (e.g., pSTAT3, pSTAT5), which are downstream of JAKs.[4] A reduction in the phosphorylation of these proteins will confirm that this compound is engaging its intended targets.
-
Review Kinase Selectivity Profile: Compare the IC50 values of this compound against a panel of kinases (see Table 1). If your cell line expresses other kinases that are potently inhibited by this compound, these could be contributing to the observed phenotype. For example, this compound also inhibits other kinases with nanomolar IC50s.[1][2]
-
Use a More Selective Inhibitor: As a control, treat your cells with a more selective SYK inhibitor (e.g., Entospletinib) or a more selective JAK inhibitor (e.g., Ruxolitinib) at concentrations that achieve similar levels of on-target inhibition as this compound. If the pronounced loss of viability is not observed with the more selective inhibitors, it is more likely due to off-target effects of this compound.
-
Rescue Experiment: If you suspect a specific off-target kinase is responsible, you may be able to perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase or by activating a downstream component of the affected pathway.
Q2: I'm observing unexpected changes in apoptosis markers (e.g., increased Annexin V staining, cleaved caspase-3) in my experiments with this compound. How can I determine if this is an on-target or off-target effect?
A2: this compound has been shown to induce apoptosis in various cancer cell lines, and this is considered a part of its on-target anti-tumor activity, primarily through the inhibition of pro-survival signals from the BCR and cytokine pathways.[3] However, potent inhibition of other kinases could also contribute to apoptosis.
Troubleshooting Steps:
-
Correlate with On-Target Inhibition: Dose-titrate this compound and measure both apoptosis markers and the inhibition of pSYK and pSTATs. If the induction of apoptosis directly correlates with the inhibition of SYK and JAK signaling, it is likely an on-target effect.
-
Compare with Other SYK/JAK Inhibitors: As with the viability assays, comparing the apoptotic response to that induced by more selective SYK or JAK inhibitors can help differentiate between on-target and off-target effects.
-
Examine Expression of Other Targets: Investigate whether your cell line expresses other kinases that are known to be involved in apoptosis regulation and are also inhibited by this compound (see Table 1).
-
Cell Line Specificity: Test the effect of this compound on a panel of cell lines with varying expression levels of SYK, JAKs, and potential off-target kinases. This can help correlate the apoptotic phenotype with the expression of specific targets.
Q3: My cytokine signaling assay results are inconsistent or show unexpected patterns of inhibition with this compound. How can I troubleshoot this?
A3: this compound is a potent inhibitor of JAK1, JAK3, and TYK2, which are key mediators of cytokine signaling.[1][2] Inconsistent results could be due to the complex nature of cytokine signaling or experimental variability.
Troubleshooting Steps:
-
Confirm Pathway Inhibition: Ensure you are observing the expected inhibition of JAK-STAT signaling by assessing the phosphorylation status of relevant STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5, pSTAT6) downstream of the cytokine receptor you are studying.
-
Consider the Specific JAKs Involved: Different cytokine receptors signal through different combinations of JAKs. This compound has a specific profile of JAK inhibition. Be sure to understand which JAKs are involved in the signaling pathway you are investigating.
-
Control for Non-JAK/SYK Effects: Use a control inhibitor that does not target JAKs or SYK to rule out non-specific effects on your assay.
-
Optimize Assay Conditions: Cytokine signaling can be transient. Optimize the timing of cytokine stimulation and this compound treatment. Also, ensure that the concentration of cytokine used is appropriate to elicit a robust and reproducible signal.
-
Check for Feedback Loops: Inhibition of one cytokine pathway can sometimes lead to the activation of compensatory signaling pathways. Broader profiling of signaling pathways using techniques like phospho-kinase arrays may reveal such effects.
Data Presentation
Table 1: this compound Kinase Inhibition Profile (Biochemical IC50 Values)
| Kinase | IC50 (nM) |
| TYK2 | 0.5[1][2] |
| JAK2 | 6[1][2] |
| JAK3 | 8[1][2] |
| JAK1 | 12[1][2] |
| SYK | 32[1][2] |
| Other inhibited kinases with IC50 < 200 nM | Various[1] |
Note: IC50 values can vary between different studies and assay conditions. This table provides a summary of reported values.
Mandatory Visualizations
Caption: this compound dual-inhibits SYK and JAK kinases.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships for diagnosing unexpected results.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated SYK (pSYK) and STAT3 (pSTAT3)
Objective: To determine if this compound is inhibiting its intended targets in a cellular context.
Materials:
-
Cell lysates treated with this compound or vehicle control.
-
Phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-pSYK (Tyr525/526), anti-SYK (total), anti-pSTAT3 (Tyr705), anti-STAT3 (total), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed for total protein and the loading control.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell metabolic activity as a measure of viability.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add Annexin V-FITC to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
PI Staining: Add PI staining solution to the cell suspension immediately before analysis.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Technical Support Center: Cerdulatinib Resistance in Lymphoma
Welcome to the technical support center for researchers investigating Cerdulatinib resistance in lymphoma cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, small-molecule inhibitor that dually targets Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK3, and TYK2).[1][2] In lymphoma, particularly B-cell lymphomas, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell proliferation and survival. SYK is a critical component of this pathway.[3][4] Simultaneously, cytokine signaling via the JAK-STAT pathway provides additional survival signals to the tumor cells.[3] By inhibiting both SYK and JAK, this compound effectively shuts down two key oncogenic signaling cascades.[5]
Q2: In which lymphoma subtypes has this compound shown activity?
This compound has demonstrated clinical activity in a range of hematological malignancies.[2] In clinical trials, it has shown efficacy in patients with relapsed or refractory Follicular Lymphoma (FL), Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), and Peripheral T-Cell Lymphoma (PTCL).[1][5][6] Preclinical studies have also shown its broad anti-tumor activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL).[7][8]
Q3: Can this compound overcome resistance to other targeted therapies like BTK inhibitors?
Yes, this is one of the key therapeutic hypotheses for this compound. Resistance to BTK inhibitors, such as ibrutinib, can occur through mutations in the BTK gene, most commonly the C481S mutation.[7][9] Since this compound targets SYK, which is upstream of BTK in the BCR pathway, it can bypass this resistance mechanism.[3][10] Studies have shown that this compound can block the proliferation of ibrutinib-resistant primary CLL cells and lymphoma cells carrying the BTK C481S mutation.[7][10][11]
Q4: What are the known or suspected mechanisms of resistance to this compound itself?
Direct, experimentally-verified mechanisms of acquired resistance to this compound in lymphoma cell lines are still an emerging area of research. However, clinical data from trials provide some initial clues. In a study, two patients who first developed resistance to ibrutinib and subsequently to this compound were found to harbor mutations in the tumor suppressor gene TP53 and the histone acetyltransferase EP300. This suggests that alterations in pathways related to DNA damage response and transcriptional regulation may contribute to this compound resistance.
Troubleshooting Guide
This guide addresses specific issues you may encounter when observing this compound resistance in your lymphoma cell line experiments.
Issue 1: My lymphoma cell line is showing decreased sensitivity to this compound (increasing IC50).
-
Possible Cause 1: Upregulation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Phospho-protein analysis: Perform a phospho-kinase array or targeted Western blots to screen for the activation of alternative survival pathways. Key pathways to investigate include PI3K/AKT/mTOR and MAPK/ERK, as these are common escape routes for cancer cells treated with kinase inhibitors.
-
Combination therapy: Based on your findings, consider rational drug combinations. For example, if you observe increased phosphorylation of AKT, a combination with a PI3K or mTOR inhibitor may restore sensitivity.
-
-
-
Possible Cause 2: Acquired mutations in downstream signaling components or other key cellular regulators.
-
Troubleshooting Steps:
-
Sequencing: Perform targeted or whole-exome sequencing on your resistant cell line and compare it to the parental, sensitive line. Pay close attention to genes in the BCR and JAK-STAT pathways, as well as tumor suppressor genes like TP53 and epigenetic modifiers like EP300, based on preliminary clinical observations.
-
Functional validation: If you identify a candidate mutation, use techniques like CRISPR/Cas9 to introduce the mutation into the parental cell line to confirm its role in conferring resistance.
-
-
Issue 2: My this compound-resistant cells show a different morphology or growth pattern.
-
Possible Cause: Epithelial-Mesenchymal Transition (EMT) or a shift in cellular phenotype.
-
Troubleshooting Steps:
-
Marker analysis: Use Western blotting or immunofluorescence to check for changes in the expression of classic EMT markers (e.g., decreased E-cadherin, increased Vimentin, Snail, or Slug).
-
Migration/Invasion assays: Perform a transwell migration or invasion assay to functionally assess if the resistant cells have acquired a more migratory phenotype. Therapies targeting the drivers of this new phenotype may be required.
-
-
Issue 3: Combination therapy with this compound is not showing a synergistic effect.
-
Possible Cause: Antagonistic drug interaction or inappropriate scheduling.
-
Troubleshooting Steps:
-
Verify pathway inhibition: Ensure that both this compound and the combination agent are inhibiting their respective targets at the concentrations used in your combination experiments. A time-course Western blot can confirm target engagement.
-
Dose-matrix analysis: Perform a dose-response matrix experiment with varying concentrations of both drugs to calculate a combination index (CI) using the Chou-Talalay method. This will quantitatively determine if the interaction is synergistic, additive, or antagonistic.
-
Sequential vs. concurrent dosing: Experiment with different dosing schedules. In some cases, pre-treating with one agent to "prime" the cells before adding the second agent can be more effective than concurrent administration.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound in DLBCL Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) |
| OCI-LY1 | GCB | 3.6 |
| OCI-LY4 | GCB | 2.1 |
| DHL2 | GCB | 3.1 |
| DHL6 | GCB | 0.8 |
| SU-DHL-8 | GCB | 1.8 |
| OCI-LY3 | ABC | 1.1 |
| HBL1 | ABC | 0.6 |
| U2932 | ABC | 0.5 |
| OCI-LY10 | ABC | 0.3 |
Data summarized from preclinical studies demonstrating the broad activity of this compound across different DLBCL subtypes.[7]
Table 2: Clinical Response to this compound Monotherapy in Relapsed/Refractory Lymphoma
| Lymphoma Type | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) |
| Follicular Lymphoma (FL) | 40 | 45% | 13% |
| Peripheral T-Cell Lymphoma (PTCL) | 60 | 35% | Not Specified |
| Angioimmunoblastic T-cell Lymphoma (AITL) | Not Specified | 57% | 50% |
Data summarized from interim analyses of Phase 2a clinical trials.[6]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Plating: Seed lymphoma cell lines in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat lymphoma cells with this compound at various concentrations or time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-SYK, p-STAT3, p-AKT) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-adult T‑cell leukemia/lymphoma activity of this compound, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Portola Presents New Interim Data on its Oral SYK/JAK Inhibitor this compound in Heavily Pre-Treated Patients with Relapsed/Refractory Follicular Lymphoma [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Portola Presents Interim Phase IIa Safety And Efficacy Data For this compound At The International Congress Of Malignant Lymphoma - BioSpace [biospace.com]
- 11. Synergistic Drug Combinations Prevent Resistance in ALK+ Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cerdulatinib In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual SYK/JAK inhibitor, Cerdulatinib, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, ATP-competitive small molecule that dually inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs), specifically JAK1 and JAK3, while largely sparing JAK2.[1][2][3] This dual inhibition allows this compound to simultaneously block two critical signaling pathways involved in the survival and proliferation of malignant B-cells: the B-cell receptor (BCR) signaling pathway and cytokine-mediated signaling pathways.[1][4] By targeting SYK, it disrupts BCR signaling, and by inhibiting JAKs, it interferes with signals from cytokines like IL-2, IL-4, and IL-6 that promote tumor cell survival.[1]
Q2: In which in vivo models has this compound shown efficacy?
Preclinical studies have demonstrated this compound's efficacy in various in vivo models. It has been shown to reduce inflammation and autoantibody production in a rat collagen-induced arthritis model, an autoimmune disease model.[3][5] In oncology, it has shown anti-tumor activity in mouse models of B-cell malignancies, where it blocked B-cell activation and alleviated splenomegaly induced by chronic BCR stimulation.[3][5][6]
Q3: What are the known resistance mechanisms to this compound?
While this compound can overcome resistance to other BCR pathway inhibitors like ibrutinib (e.g., in cells with BTK C481S mutations), resistance to this compound itself can emerge.[3][7] Preclinical models suggest that resistance can be mediated by the overexpression of JAK1, which can cooperate with TYK2 to maintain persistent JAK/STAT signaling despite the presence of the inhibitor.[8] In some instances, withdrawal of the drug may re-sensitize the cells to treatment.[8]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition or lack of efficacy.
-
Possible Cause 1: Inadequate Dosing or Bioavailability.
-
Troubleshooting Steps:
-
Verify Formulation: this compound is insoluble in water and ethanol.[9] Ensure the compound is properly formulated for oral administration to achieve adequate bioavailability. A common formulation is a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).[9]
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study in your animal model to determine the plasma concentration of this compound. In a phase I study in humans, IC50 values against BCR and cytokine signaling pathways ranged from 0.27 to 1.11 μmol/L.[1][10] Aim for trough concentrations that are sufficient to inhibit the target pathways.
-
Dosing Schedule: In clinical trials, both once-daily (QD) and twice-daily (BID) dosing schedules have been evaluated.[1][11] Consider adjusting the dosing frequency to maintain adequate drug exposure.
-
-
-
Possible Cause 2: Tumor Model Insensitivity.
-
Troubleshooting Steps:
-
Confirm Pathway Dependence: Ensure that the tumor model you are using is dependent on the SYK and/or JAK-STAT signaling pathways. This compound's efficacy is linked to the inhibition of these pathways.[3]
-
Assess Baseline Pathway Activation: Analyze baseline levels of phosphorylated SYK, STAT3, AKT, and ERK in your tumor model.[3] High baseline activation may indicate sensitivity to this compound.
-
Consider Combination Therapy: In some contexts, combining this compound with other agents may enhance efficacy. For example, xenograft studies have suggested that combining this compound with rituximab may enhance anti-tumor activity in follicular lymphoma.[12] In vitro studies have also shown synergy with the BCL-2 inhibitor venetoclax.[13]
-
-
Issue 2: Unexpected Toxicity or Adverse Events in Animal Models.
-
Possible Cause 1: Off-Target Effects or High Drug Exposure.
-
Troubleshooting Steps:
-
Dose De-escalation: If you observe signs of toxicity (e.g., significant weight loss, lethargy), reduce the dose of this compound. In clinical trials, dose reductions were permitted to manage adverse events.[12]
-
Monitor for Known Toxicities: In human studies, the most common grade ≥3 treatment-emergent adverse events included asymptomatic increases in amylase and lipase, anemia, and neutropenia.[14][15] While direct translation to animal models is not always possible, monitoring complete blood counts and serum chemistry can provide valuable insights.
-
Evaluate Formulation and Vehicle: Ensure that the vehicle used for drug administration is not contributing to the observed toxicity. Conduct a vehicle-only control group.
-
-
-
Possible Cause 2: Model-Specific Sensitivity.
-
Troubleshooting Steps:
-
Literature Review: Investigate if the specific strain or type of animal model you are using has known sensitivities to kinase inhibitors.
-
Pathological and Histological Analysis: If toxicity is observed, perform a necropsy and histological analysis of major organs to identify any drug-related pathologies.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TYK2 | 0.5 |
| JAK2 | 6 |
| JAK3 | 8 |
| JAK1 | 12 |
| SYK | 32 |
Source: Data compiled from biochemical assays.[3][9]
Table 2: Clinical Response to this compound in Relapsed/Refractory B-cell Malignancies (Phase I Study)
| Malignancy | Overall Response Rate (ORR) |
| Follicular Lymphoma (FL) | Not explicitly stated, but tumor reductions observed. |
| Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) | Greater than 50% target tumor reductions observed.[3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Not explicitly stated, but tumor reductions observed. |
| Mantle Cell Lymphoma (MCL) | Not explicitly stated, but tumor reductions observed. |
Source: Data from a Phase I dose-escalation study.[1][10]
Table 3: Clinical Response to this compound in Relapsed/Refractory Peripheral T-cell Lymphoma (Phase 2a Study)
| Subtype | Overall Response Rate (ORR) |
| Angioimmunoblastic T-cell Lymphoma (AITL)/T Follicular Helper (TFH) | 51.9% |
| Other PTCL subtypes | 31.8% |
| Overall | 36.2% |
Source: Data from a Phase 2a study.[14]
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human B-cell lymphoma cell lines (e.g., DLBCL subtypes) in appropriate media.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., once or twice daily). The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for target engagement, immunohistochemistry).
-
-
Pharmacodynamic Analysis (Optional):
-
Collect blood samples at various time points after the final dose to assess target inhibition in peripheral blood cells via phospho-flow cytometry.
-
Collect tumor tissue for analysis of target modulation (e.g., p-SYK, p-STAT3).
-
Visualizations
Caption: this compound's dual inhibition of SYK and JAK signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel kinase inhibitor PRT062070 (this compound) demonstrates efficacy in models of autoimmunity and B-cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The dual Syk/JAK inhibitor this compound antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
interpreting unexpected results in Cerdulatinib experiments
Welcome to the technical support center for Cerdulatinib experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus-Associated Kinases (JAK).[1] It specifically targets Syk, JAK1, and JAK3, with a lesser effect on JAK2.[2] This dual inhibition allows this compound to simultaneously block signaling pathways crucial for the survival and proliferation of malignant B-cells, namely the B-cell receptor (BCR) pathway and cytokine signaling pathways.[2][3]
Q2: We are observing a weaker than expected inhibitory effect of this compound on our cell line. What are the possible reasons?
Several factors could contribute to a reduced response to this compound:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. This can be due to the underlying genetic makeup of the cells, such as the presence of specific mutations.
-
Acquired Resistance: Prolonged exposure to the drug can lead to the development of resistance mechanisms. One of the well-documented mechanisms of resistance to BCR pathway inhibitors is the C481S mutation in Bruton's tyrosine kinase (BTK).[4][5] While this compound targets Syk, which is upstream of BTK, alterations in downstream signaling components can still confer resistance.
-
Microenvironment-Mediated Resistance: The tumor microenvironment can provide pro-survival signals that protect cancer cells from drug-induced apoptosis. For example, cytokines like IL-4 secreted by surrounding cells can activate alternative survival pathways, diminishing the efficacy of this compound.[6][7]
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell culture maintenance, or issues with the drug stock solution, can lead to misleading results.
Q3: Our experiments show a paradoxical increase in the phosphorylation of a downstream signaling molecule after this compound treatment. How can this be explained?
Paradoxical signaling events can be complex and may arise from:
-
Feedback Loops: Inhibition of a primary signaling pathway can sometimes lead to the activation of compensatory feedback loops. For instance, blocking the Syk/JAK pathway might, in some contexts, relieve negative feedback on other signaling pathways, resulting in the increased phosphorylation of certain molecules.
-
Off-Target Effects: Although this compound is a targeted inhibitor, it can have off-target effects, especially at higher concentrations. These off-target activities could potentially activate other signaling pathways.
-
Cellular Heterogeneity: A bulk analysis of cell lysates might mask heterogeneous responses within the cell population. A subpopulation of cells might be responding differently to the drug, leading to an overall increase in a particular phosphoprotein.
Q4: What are the common adverse events observed with this compound in clinical trials that might be relevant to our in vivo studies?
Clinical trials of this compound have reported several treatment-emergent adverse events. The most common grade ≥3 events include asymptomatic elevations in amylase and lipase, anemia, and neutropenia.[2][8][9] Diarrhea, nausea, and fatigue are also frequently observed.[8] Researchers conducting in vivo animal studies should monitor for signs of these toxicities.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Plating Density | Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure they are in the logarithmic growth phase during the assay. |
| Drug Dilution Series | Prepare fresh drug dilutions for each experiment. Use a calibrated pipette and ensure proper mixing at each dilution step. |
| Incubation Time | Standardize the incubation time with this compound. IC50 values can be time-dependent.[10] |
| Assay Type | Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters. The choice of assay can influence the IC50 value.[11] Ensure the chosen assay is appropriate for your cell line and experimental question. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range. |
Issue 2: High background or unexpected results in Western blot analysis for p-Syk or p-STAT3.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your primary antibodies for the phosphorylated and total proteins. Run appropriate controls, such as lysates from stimulated and unstimulated cells. |
| Lysate Preparation | Ensure rapid cell lysis on ice with lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation states.[12] |
| Loading Controls | Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[8] |
| Stimulation Conditions | If studying signaling pathways, optimize the concentration and duration of the stimulus (e.g., anti-IgM for BCR pathway, IL-6 for JAK/STAT pathway) to achieve a robust and reproducible phosphorylation signal.[13] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Kinase Assays
| Kinase | IC50 (nM) |
| TYK2 | 0.5 |
| JAK2 | 6 |
| JAK3 | 8 |
| JAK1 | 12 |
| Syk | 32 |
Data sourced from Selleck Chemicals and MedChemExpress.[6][14]
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events with this compound (Monotherapy) in a Phase 2a Study in Peripheral T-cell Lymphoma
| Adverse Event | Frequency (%) |
| Amylase increased | 23.1 |
| Anemia | 20.0 |
| Lipase increased | 18.5 |
| Neutrophil count decreased | 13.8 |
| Neutropenia | 12.3 |
Data from a study in patients with relapsed/refractory peripheral T-cell lymphoma.[2][9]
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10][13]
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[18]
Western Blot for Phosphorylated Proteins (p-Syk, p-STAT3)
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus (e.g., anti-IgM or IL-6). Lyse the cells on ice using RIPA buffer supplemented with phosphatase and protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-Syk, anti-p-STAT3) overnight at 4°C.[8][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein to assess the phosphorylation status.
Visualizations
Caption: this compound's dual inhibition of Syk and JAK signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Anti-adult T‑cell leukemia/lymphoma activity of this compound, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of Cerdulatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Cerdulatinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus-Associated Kinases (JAK).[1] It specifically targets SYK, JAK1, JAK3, and TYK2.[2][3] By inhibiting these kinases, this compound effectively suppresses signaling pathways crucial for the survival and proliferation of certain cancer cells, particularly those of hematopoietic origin.[1] The dual inhibition targets both B-cell receptor (BCR) signaling via SYK and cytokine signaling through the JAK/STAT pathway.[4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, this compound should be handled and stored correctly.
-
Storage of Solid Compound: Store desiccated at -20°C for long-term stability (≥ 4 years).[3][5][6]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or dimethylformamide (DMF).[3][5] The solubility in these solvents is approximately 20 mg/mL.[3][5] For DMSO stock solutions, it is recommended to use fresh, moisture-free DMSO as moisture can reduce solubility.[2]
-
Storage of Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[2]
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[5] To prepare working solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[5] It is not recommended to store aqueous solutions for more than one day.[5]
Q3: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly between different studies and assay conditions, which may be a source of apparent batch-to-batch variability. Below is a summary of reported IC50 values.
| Target Kinase | Reported IC50 (nM) |
| SYK | 32[2][3][7] |
| JAK1 | 12[2][3][7] |
| JAK2 | 6[2][3][7] |
| JAK3 | 8[2][3][7] |
| TYK2 | 0.5[2][3][7] |
Note: These values are from biochemical assays and cellular IC50 values may differ.
Troubleshooting Guides
Batch-to-batch variability of a small molecule inhibitor like this compound can manifest as inconsistent experimental results, such as shifts in IC50 values or reduced efficacy. This guide provides a systematic approach to troubleshoot such issues.
Issue 1: Inconsistent IC50 values in cell-based assays.
Possible Causes & Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Verify Stock Concentration: Re-measure the concentration of your this compound stock solution. Spectrophotometric methods can be used if the extinction coefficient is known.
-
Assess Compound Purity: If possible, have the purity of different batches analyzed by HPLC. Impurities can affect biological activity.
-
Review Handling Practices: Ensure proper storage and handling procedures are being followed (see Q2 in FAQs). Avoid repeated freeze-thaw cycles.
-
-
Experimental Assay Conditions:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line (e.g., by STR profiling) and use cells within a consistent and low passage number range.
-
Serum and Media Variability: Use the same lot of fetal bovine serum (FBS) and cell culture media for all experiments. Different lots can contain varying levels of growth factors that may affect signaling pathways.
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence the drug response.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure the top and bottom plateaus of the dose-response curve are well-defined.
-
Issue 2: Reduced or no inhibition of downstream signaling (e.g., p-SYK, p-STAT).
Possible Causes & Troubleshooting Steps:
-
Compound Activity:
-
Perform a Positive Control: Test a known, validated inhibitor of the SYK or JAK pathway alongside this compound to ensure the assay is working correctly.
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound from your stock solution for each experiment.
-
-
Western Blotting/ELISA Protocol:
-
Antibody Performance: Validate the specificity and sensitivity of your primary antibodies for the phosphorylated targets. Use a positive control (e.g., cells stimulated with a known activator) to confirm antibody function.
-
Loading Controls: Use a reliable loading control (e.g., total protein, housekeeping gene) to ensure equal protein loading.
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Workflow for Investigating Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting this compound batch-to-batch variability.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-SYK and Phospho-STAT3
This protocol provides a method to assess the inhibitory activity of this compound on its direct and indirect targets.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation (if necessary): For some cell lines, stimulation may be required to induce phosphorylation. For example, stimulate with an appropriate ligand (e.g., anti-IgM for B-cells to activate SYK, or IL-6 to activate STAT3) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-SYK, total SYK, p-STAT3, and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
This compound Inhibition of BCR and Cytokine Signaling
Caption: this compound dually inhibits the BCR and cytokine signaling pathways.
References
- 1. This compound | C20H27N7O3S | CID 44595079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
refining Cerdulatinib treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing Cerdulatinib in long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Question | Answer |
| My this compound won't dissolve properly. What is the recommended solvent? | This compound is soluble in DMSO. For in vitro studies, prepare a concentrated stock solution in DMSO (e.g., 89 mg/mL (199.75 mM)) and then dilute to the final desired concentration in your cell culture medium.[1] Note that moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh, anhydrous DMSO.[1] |
| I'm observing high levels of cell death even at low concentrations of this compound in my control cell line. What could be the cause? | This could be due to several factors: 1. Off-target effects: Although this compound is a dual inhibitor of Syk and JAK kinases, it can inhibit other kinases at higher concentrations.[1] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line. 2. Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.1%). 3. Cell line sensitivity: Some cell lines may be inherently more sensitive to this compound. It is crucial to establish a baseline IC50 for each cell line used in your experiments. |
| I am not seeing the expected inhibition of downstream signaling pathways (e.g., pAKT, pERK) after this compound treatment. What should I check? | 1. Drug concentration and incubation time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time for the inhibition to occur. This can be cell-line dependent. 2. Stimulation conditions: If you are studying the effect of this compound on stimulated pathways (e.g., BCR stimulation), verify that your stimulation protocol is working effectively. 3. Antibody quality: Confirm the specificity and efficacy of the antibodies used for detecting phosphorylated proteins in your Western blot or other immunoassays. 4. Drug stability: Ensure proper storage of your this compound stock solution to maintain its activity. |
| My in vivo tumor model is not responding to this compound treatment. What are the potential reasons? | 1. Dosage and administration: Review the dosage and route of administration. Oral dosing has been used in murine models.[2][3] The dosage may need to be optimized for your specific animal model and tumor type. 2. Pharmacokinetics: The bioavailability and metabolism of this compound can vary between species. Consider performing pharmacokinetic studies to ensure adequate drug exposure in your model. 3. Tumor microenvironment: The tumor microenvironment can influence drug efficacy. This compound has been shown to overcome microenvironment-mediated protection in some cancers.[4] However, the specific context of your tumor model may present unique resistance mechanisms. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an orally bioavailable, ATP-competitive, reversible dual inhibitor of spleen tyrosine kinase (Syk) and Janus kinases (JAK), specifically JAK1, JAK3, and TYK2.[2][5][6][7][8] It demonstrates limited inhibition of JAK2.[9] By inhibiting Syk, it blocks B-cell receptor (BCR) signaling, and by inhibiting JAKs, it interferes with cytokine-mediated signaling pathways.[2][10] |
| Which signaling pathways are inhibited by this compound? | This compound simultaneously suppresses survival signals from the B-cell receptor (BCR) pathway and cytokine receptors.[2] It has been shown to inhibit BCR/SYK, IL-2, IL-4, and IL-6 signaling pathways.[2][11] This leads to the downstream inhibition of pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK.[3][6] |
| What are the common applications of this compound in research? | This compound is primarily investigated for its anti-inflammatory and antineoplastic activities, particularly in the context of B-cell malignancies like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as T-cell lymphomas.[5][6][12] It is also being explored for the treatment of autoimmune diseases.[6] |
| How should this compound be stored? | For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. |
| What are the known adverse events associated with this compound in clinical studies? | In clinical trials, the most common treatment-emergent adverse events of any grade include diarrhea, fatigue, and nausea.[8] Grade 3 or higher adverse events have included neutropenia, increased lipase, pneumonia, diarrhea, and fatigue.[7][8] |
Quantitative Data
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| TYK2 | 0.5[1][13][14] |
| JAK2 | 6[1][13][14] |
| JAK3 | 8[1][13][14] |
| JAK1 | 12[1][6][13][14] |
| SYK | 32[1][6][13][14] |
This compound IC50 in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Chronic Lymphocytic Leukemia (CLL) | 0.37 - 10.02[14] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
This compound Clinical Dosing
| Study Phase | Disease | Dosage |
| Phase I | Relapsed/Refractory B-cell Malignancies | Dose escalation, starting at 15 mg once daily[2] |
| Phase IIa | Relapsed/Refractory Peripheral T-cell Lymphoma | 30 mg twice daily[12][15] |
| Phase IIa | Relapsed/Refractory B- and T-cell Lymphoma | 30 mg twice daily[7][8] |
Experimental Protocols
Cell Viability (IC50) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). The incubation time can influence the IC50 value.[16]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a real-time cell monitoring system.[17]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blotting for Signaling Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of key proteins in targeted signaling pathways.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time. If studying a stimulated pathway, add the stimulus (e.g., anti-IgM for BCR stimulation) for a short period before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-Syk, Syk, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-adult T‑cell leukemia/lymphoma activity of this compound, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H27N7O3S | CID 44595079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual SYK/JAK inhibitor this compound demonstrates rapid tumor responses in a phase 2 study in patients with relapsed/refractory B- and T-cell non-Hodgkin lymphoma (NHL). - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tolerability and response of the novel SYK/JAK inhibitor this compound in a phase 2a study in relapsed/refractory peripheral t cell lymphoma (PTCL). - ASCO [asco.org]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cerdulatinib Demonstrates Superiority Over Ibrutinib in Preclinical Models of BTK-Mutant Chronic Lymphocytic Leukemia
A head-to-head comparison of cerdulatinib and ibrutinib in preclinical models of Chronic Lymphocytic Leukemia (CLL) with Bruton's tyrosine kinase (BTK) mutations reveals that this compound effectively overcomes the resistance mechanisms that render ibrutinib ineffective. This compound, a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor, not only inhibits proliferation but also robustly induces apoptosis in ibrutinib-resistant CLL cells, particularly those harboring the common BTK C481S mutation.
This guide provides a comprehensive analysis of the preclinical data, offering researchers, scientists, and drug development professionals a detailed comparison of the efficacy and mechanisms of action of this compound versus ibrutinib in the context of BTK-mutant CLL.
Executive Summary
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of CLL. However, the emergence of resistance, most commonly through mutations in the BTK gene at the cysteine 481 residue (C481S), presents a significant clinical challenge. This compound, with its distinct mechanism of action, has emerged as a promising therapeutic strategy in this setting. Experimental data demonstrates that while the BTK C481S mutation confers resistance to ibrutinib, cells harboring this mutation remain sensitive to this compound. Furthermore, this compound's ability to dually target SYK and JAK pathways allows it to circumvent the microenvironmental support systems that contribute to CLL cell survival and proliferation, an area where ibrutinib shows limited efficacy.
Comparative Efficacy in BTK-Mutant Models
Kinase Inhibition Profile
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Notes |
| SYK | 32 | - | This compound directly targets SYK, a key component of the B-cell receptor (BCR) signaling pathway. |
| JAK1 | 12 | - | This compound inhibits JAK1, involved in cytokine signaling. |
| JAK2 | 6 | - | This compound inhibits JAK2, another member of the JAK family. |
| JAK3 | 8 | - | This compound inhibits JAK3, crucial for cytokine receptor signaling. |
| TYK2 | 0.5 | - | This compound is a potent inhibitor of TYK2. |
| BTK (Wild-Type) | - | ~0.7 | Ibrutinib is a potent inhibitor of wild-type BTK. |
| BTK (C481S Mutant) | - | Significantly Increased | The C481S mutation leads to a loss of covalent binding for ibrutinib, resulting in resistance. |
Table 1: Kinase Inhibitory Activity of this compound and Ibrutinib. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. A lower value indicates greater potency. Data for this compound is from biochemical assays. Ibrutinib's IC50 for wild-type BTK is based on phosphorylation inhibition.
Cell Viability and Proliferation in BTK-Mutant Cell Lines
Studies utilizing the TMD8 lymphoma cell line transfected with either wild-type (WT) BTK or the ibrutinib-resistant BTK C481S mutant provide a clear demonstration of this compound's ability to overcome resistance.
In TMD8 cells expressing WT BTK, both this compound and ibrutinib effectively inhibit cell growth. However, in TMD8 cells harboring the BTK C481S mutation, ibrutinib loses its efficacy, while this compound continues to potently block cell proliferation. This indicates that this compound's mechanism of action is independent of the C481 residue in BTK.
| Cell Line | Treatment (250 nM) | Outcome |
| TMD8 (WT BTK) | Ibrutinib | Growth inhibited |
| This compound | Growth inhibited | |
| TMD8 (BTK C481S) | Ibrutinib | Less sensitive to growth inhibition |
| This compound | Growth effectively blocked |
Table 2: Comparative Effects of this compound and Ibrutinib on the Proliferation of BTK WT and C481S-mutant TMD8 Cells.
Furthermore, in primary CLL cells isolated from patients who have relapsed on ibrutinib and harbor BTK mutations, this compound has been shown to almost completely block cell proliferation, whereas ibrutinib has a significantly diminished effect.
Induction of Apoptosis in Ibrutinib-Resistant CLL
A key differentiator between this compound and ibrutinib is their ability to induce apoptosis, or programmed cell death. While ibrutinib primarily acts by inhibiting proliferation, it is less effective at directly killing CLL cells. This lack of cytotoxic activity may contribute to the development of resistance.
In contrast, this compound has been shown to induce apoptosis in primary CLL patient samples in a dose-dependent manner. This is associated with the downregulation of the anti-apoptotic protein MCL-1 and cleavage of PARP, a hallmark of apoptosis.
Crucially, this compound, but not ibrutinib, is able to overcome the pro-survival signals provided by the tumor microenvironment and induce CLL cell death at clinically achievable concentrations. This suggests that this compound's dual targeting of BCR and JAK-STAT signaling pathways is a more effective strategy for eradicating CLL cells compared to the single-target inhibition of BTK by ibrutinib.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and ibrutinib, the following diagrams illustrate their points of intervention in the BCR and JAK-STAT signaling pathways.
Caption: Ibrutinib inhibits BTK, while this compound targets the upstream kinase SYK.
Caption: this compound also inhibits the JAK-STAT pathway, blocking pro-survival signals.
Experimental Protocols
Cell Viability and Proliferation Assay (TMD8 Cells)
-
Cell Culture: TMD8 cells transfected with either wild-type BTK or BTK C481S mutant constructs are co-cultured with NKTert stromal cells.
-
Drug Treatment: Ibrutinib or this compound (e.g., at a concentration of 250 nM) or vehicle (DMSO) is added to the transfected TMD8 cells.
-
Cell Counting: Live cell numbers are counted daily for a period of 7 days using a cell counter and viability assay kit (e.g., Muse™ Count & Viability kit).
-
Data Analysis: Cell growth curves are generated to compare the effects of the inhibitors on the proliferation of the different cell lines.
Caption: A streamlined workflow for assessing cell viability in response to drug treatment.
Apoptosis Assay (Primary CLL Cells)
-
Cell Isolation: Primary CLL cells are isolated from patient samples.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or ibrutinib for a specified time (e.g., 48 hours).
-
Staining: Cells are stained with Annexin V and a viability dye (e.g., 7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, viability dye negative) is quantified using a flow cytometer.
-
Data Analysis: Dose-response curves are generated to determine the induction of apoptosis by each drug.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: CLL cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total proteins in the BCR and JAK-STAT pathways (e.g., p-BTK, BTK, p-SYK, SYK, p-JAK, JAK, p-STAT, STAT).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: Band intensities are quantified to determine the effect of the drugs on protein phosphorylation.
Conclusion
The preclinical evidence strongly suggests that this compound is a highly effective agent in overcoming ibrutinib resistance in BTK-mutant CLL models. Its dual inhibition of SYK and JAK pathways provides a multi-pronged attack on the signaling networks that drive CLL cell proliferation and survival. These findings support the continued clinical development of this compound as a valuable therapeutic option for patients with CLL who have developed resistance to ibrutinib. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative efficacy of these and other novel targeted therapies in the evolving landscape of CLL treatment.
Cerdulatinib: An In Vitro Comparison with Alternative SYK Inhibitors
Introduction
Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various immune receptors, most notably the B-cell receptor (BCR).[1][2][3][4] Dysregulation of SYK signaling is implicated in numerous hematological malignancies and autoimmune disorders, making it a prime therapeutic target. Cerdulatinib (PRT062070) is a novel, orally available, ATP-competitive small molecule inhibitor that uniquely targets both SYK and Janus Kinases (JAKs).[5][6][7] This dual inhibitory action allows this compound to concurrently block pro-survival signals emanating from the BCR and from cytokine receptors, distinguishing it from inhibitors that target only the SYK pathway.
This guide provides an objective in vitro comparison of this compound with other notable SYK inhibitors, including Fostamatinib (the active metabolite R406), Entospletinib, and TAK-659. The comparison focuses on biochemical potency, cellular activity, and the underlying signaling pathways, supported by experimental data and methodologies.
Comparative In Vitro Kinase Inhibition
The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. A lower IC50 value indicates greater potency.
The table below summarizes the in vitro IC50 values of this compound and other selected SYK inhibitors against SYK and a panel of other relevant kinases. This data highlights the distinct inhibitory profiles of each compound.
| Kinase | This compound[6][8] | Fostamatinib (R406)[9][10] | Entospletinib (GS-9973)[11][12][13] | TAK-659 (Mivavotinib)[14][15] |
| SYK | 32 nM | 41 nM | 7.7 nM | 3.2 nM |
| JAK1 | 12 nM | - | >1000-fold less potent than SYK | - |
| JAK2 | 6 nM | - | >1000-fold less potent than SYK | - |
| JAK3 | 8 nM | - | - | 114 nM |
| TYK2 | 0.5 nM | - | - | - |
| FLT3 | - | >5-fold less potent than SYK | >1000-fold less potent than SYK | 4.6 nM |
From this data, several key points emerge:
-
This compound demonstrates a potent dual-inhibitory profile, effectively targeting SYK and members of the JAK family, with particular potency against TYK2.[6][8]
-
Entospletinib is a highly selective SYK inhibitor, showing significantly less activity against other kinases, which may contribute to a more targeted therapeutic effect with potentially fewer off-target effects.[12][16]
-
TAK-659 is a potent dual inhibitor of both SYK and FMS-like tyrosine kinase 3 (FLT3), another important target in certain hematological cancers like Acute Myeloid Leukemia (AML).[14][17]
-
Fostamatinib's active metabolite, R406 , is a potent SYK inhibitor but is noted to be less selective than second-generation inhibitors like Entospletinib, with activity against a broader range of kinases.[18][19]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these inhibitors are rooted in their ability to interrupt key cellular signaling pathways. This compound's dual-targeting mechanism is a key differentiator.
B-Cell Receptor (BCR) Signaling Pathway
The BCR pathway is fundamental for B-cell activation, proliferation, and survival.[4] Upon antigen binding, SYK is recruited to the receptor complex and activated. It then phosphorylates downstream effector molecules, initiating a cascade that is crucial for the survival of many B-cell malignancies.[1][20] All the compared inhibitors target this pathway by blocking the kinase activity of SYK.
References
- 1. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the dual syk/jak inhibitor PRT062070 (this compound) in patients with advanced B-cell malignancies. - ASCO [asco.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. - ASCO [asco.org]
- 16. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerdulatinib: A Comparative Guide to its Dual SYK/JAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Cerdulatinib's dual inhibitory action on Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). Through a detailed comparison with alternative inhibitors, supporting experimental data, and methodologies, this document serves as a critical resource for researchers in oncology and immunology.
This compound is a novel, orally available, ATP-competitive small-molecule inhibitor that uniquely targets both the SYK and JAK signaling pathways.[1] This dual mechanism allows it to concurrently block the signaling cascades downstream of the B-cell receptor (BCR) and various cytokine receptors, which are crucial for the proliferation and survival of malignant B-cells and T-cells.[2][3] Preclinical and clinical studies have demonstrated its broad anti-tumor activity across a range of hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Follicular Lymphoma (FL).[3][4][5]
Comparative Analysis of Kinase Inhibition
The efficacy of this compound is underscored by its potent inhibition of both SYK and multiple JAK family members. The following table presents a comparative summary of the half-maximal inhibitory concentrations (IC50) of this compound and other notable SYK and JAK inhibitors, as determined by biochemical assays.
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | SYK | 32[1] |
| JAK1 | 12[1] | |
| JAK2 | 6[1] | |
| JAK3 | 8[1] | |
| TYK2 | 0.5[1] | |
| Fostamatinib (R406) | SYK | 41 |
| Entospletinib (GS-9973) | SYK | 7.7 |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | >400 | |
| TYK2 | 19 | |
| Tofacitinib | JAK1 | 3.2 |
| JAK2 | 4.1 | |
| JAK3 | 1.6 |
Elucidation of Dual Signaling Pathway Inhibition
This compound's therapeutic potential lies in its ability to simultaneously disrupt two key signaling networks that drive cancer cell survival and proliferation. The diagram below illustrates the points of intervention by this compound in the BCR and JAK/STAT pathways.
Caption: this compound's dual inhibition of SYK in the BCR pathway and JAKs in the cytokine signaling pathway.
Experimental Validation Workflow
The validation of a dual kinase inhibitor like this compound involves a systematic progression from in vitro biochemical assays to cellular and, ultimately, clinical evaluations. This workflow ensures a thorough characterization of the compound's activity and efficacy.
Caption: A stepwise workflow for the preclinical and clinical validation of a dual kinase inhibitor.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol provides a framework for quantifying the inhibitory potency of this compound against purified SYK and JAK enzymes.
-
Materials : Recombinant human SYK, JAK1, JAK2, JAK3, and TYK2 enzymes; corresponding peptide substrates; ATP; kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT); this compound; and an ADP-Glo™ Kinase Assay kit.
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle.
-
Add 2 µL of a solution containing the kinase and the appropriate peptide substrate in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Terminate the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence.
-
Calculate IC50 values by fitting the percent inhibition data to a four-parameter logistic curve.
-
Western Blot Analysis of SYK and STAT Phosphorylation
This method is used to confirm the inhibition of SYK and STAT signaling in a cellular context.
-
Cell Culture and Treatment :
-
Culture DLBCL cell lines (e.g., SUDHL-4, OCI-LY8) in appropriate media.
-
Treat the cells with varying concentrations of this compound for 2 to 48 hours.
-
For BCR stimulation, incubate cells with anti-IgM/IgG. For cytokine stimulation, use interleukins such as IL-4 or IL-6.
-
-
Lysate Preparation and Protein Quantification :
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Immunoblotting :
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSYK (Tyr525/526), total SYK, pSTAT3 (Tyr705), or total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
This protocol assesses the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Materials : DLBCL cell lines, RPMI-1640 medium with 10% FBS, this compound, and a Cell Counting Kit-8 (CCK-8) or MTT assay kit.
-
Procedure :
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
References
- 1. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. THE DUAL SYK/JAK INHIBITOR this compound DEMONSTRATES COMPLETE... - Hamlin P - - Jun 25 2017 [library.ehaweb.org]
- 5. ascopubs.org [ascopubs.org]
Cerdulatinib vs. Ruxolitinib: A Comparative Analysis in JAK-Dependent Cell Lines
In the landscape of targeted therapies for hematological malignancies, inhibitors of the Janus kinase (JAK) signaling pathway have emerged as a critical therapeutic class. Among these, cerdulatinib and ruxolitinib represent two distinct approaches to modulating this pathway. While ruxolitinib is a well-established, potent, and selective inhibitor of JAK1 and JAK2, this compound offers a broader mechanism of action as a dual inhibitor of both spleen tyrosine kinase (SYK) and the JAK family of kinases. This guide provides a comprehensive comparison of their performance in JAK-dependent cell lines, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action and Target Specificity
Ruxolitinib is an ATP-competitive inhibitor that demonstrates high selectivity for JAK1 and JAK2.[1][2][3] This specificity allows it to effectively downregulate the JAK-STAT pathway, which is crucial for the proliferation and survival of malignant cells in various myeloproliferative neoplasms.[1][2] By inhibiting the phosphorylation of STAT proteins, ruxolitinib can induce apoptosis and reduce cytokine plasma levels.[1][2] Its efficacy has been demonstrated in both wild-type and mutated JAK2 contexts, such as the common JAK2V617F mutation.[1]
This compound , in contrast, is a reversible, ATP-competitive inhibitor with a broader target profile.[4] It potently inhibits not only the JAK family members (JAK1, JAK2, JAK3, and TYK2) but also SYK.[5][6][7] This dual inhibition is significant because it allows this compound to concurrently block signaling from both cytokine receptors (via JAKs) and the B-cell receptor (BCR) (via SYK).[5][8] This makes it a promising agent for B-cell malignancies where both pathways contribute to tumor cell survival and proliferation.[8][9]
Comparative Efficacy: Kinase Inhibition
The in vitro potency of this compound and ruxolitinib against the JAK family of kinases and SYK is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit 50% of the kinase activity.
| Kinase Target | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 12[6] | 3.3[1] |
| JAK2 | 6[6] | 2.8[1] |
| JAK3 | 8[6] | 428[1] |
| TYK2 | 0.5[6] | 19[1] |
| SYK | 32[6] | Not applicable |
Note: Lower IC50 values indicate greater potency.
Cellular Activity in JAK-Dependent Cell Lines
Both this compound and ruxolitinib have demonstrated significant anti-proliferative and pro-apoptotic effects in various JAK-dependent cell lines.
This compound has shown broad anti-tumor activity in both Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL).[5][10] In these cell lines, this compound treatment leads to the inhibition of both JAK/STAT and BCR signaling pathways, resulting in cell cycle arrest and apoptosis.[5][10] This is evidenced by the cleavage of caspase-3 and PARP.[5][10] Furthermore, this compound has been shown to overcome resistance to the BTK inhibitor ibrutinib in chronic lymphocytic leukemia (CLL) cells by effectively blocking both BCR and JAK-STAT signaling.[11]
Ruxolitinib has been shown to inhibit the proliferation of JAK2V617F-expressing cell lines, such as HEL cells, and Ba/F3 cells engineered to express this mutation.[1] In these models, ruxolitinib reduces the phosphorylation of JAK2 and its downstream target STAT5, correlating with its anti-proliferative effects.[1] Preclinical studies have also demonstrated that selective inhibition of JAK1/2 by ruxolitinib can reduce the tumor burden in mouse models of myeloproliferative neoplasms.[1]
Signaling Pathway Inhibition
The distinct mechanisms of this compound and ruxolitinib are best visualized through their points of intervention in key signaling pathways.
Experimental Protocols
A general workflow for comparing the efficacy of this compound and ruxolitinib in JAK-dependent cell lines is outlined below.
Key Methodologies:
-
Cell Viability Assay (MTT): DLBCL cell lines are treated with varying concentrations of this compound for 72 hours, followed by an MTT assay to determine cell metabolic activity, from which IC50 values can be calculated.[5]
-
Apoptosis Analysis (Flow Cytometry): Cells are treated with the inhibitors for a specified time (e.g., 48 hours), then stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[8]
-
Western Blotting: To assess the inhibition of signaling pathways, cells are treated with the inhibitors for a short period (e.g., 30 minutes to 24 hours) and then stimulated with cytokines (e.g., IL-6, IL-10) or BCR agonists. Cell lysates are then subjected to immunoblotting to detect the phosphorylation status of key proteins like SYK, PLCγ2, AKT, ERK, and STAT3.[5]
Conclusion
This compound and ruxolitinib are both potent inhibitors of the JAK-STAT pathway, but they possess distinct target profiles that may render them suitable for different therapeutic applications. Ruxolitinib's high selectivity for JAK1 and JAK2 has established it as a standard of care in myelofibrosis.[12] this compound's dual inhibition of SYK and JAKs provides a broader mechanism of action that is particularly advantageous in B-cell malignancies where both BCR and cytokine signaling are critical for tumor survival.[5][8] The choice between these inhibitors would be guided by the specific malignancy, the underlying driver mutations, and the desire to target multiple oncogenic pathways simultaneously. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two important kinase inhibitors.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The dual Syk/JAK inhibitor this compound antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. tandfonline.com [tandfonline.com]
Cerdulatinib's Synergistic Power: A Comparative Guide to Combination Therapies with Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cerdulatinib's synergistic effects when combined with other kinase inhibitors, supported by experimental data. This compound, a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK), has demonstrated significant therapeutic potential in various hematological malignancies, particularly when used in combination to enhance efficacy and overcome resistance.
This guide summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details experimental methodologies for reproducibility, and visualizes the complex signaling pathways involved.
This compound and Venetoclax: A Synergistic Duo in Chronic Lymphocytic Leukemia (CLL)
Preclinical studies have highlighted a strong synergistic relationship between this compound and the BCL-2 inhibitor, Venetoclax, in treating Chronic Lymphocytic Leukemia (CLL). This synergy is particularly effective in overcoming microenvironment-mediated drug resistance, a common challenge in CLL therapy.
The combination of this compound and Venetoclax has been shown to induce greater apoptosis in CLL cells than either drug alone, especially in the presence of protective microenvironmental signals like IL-4 and CD40L[1]. This compound's inhibition of the JAK/STAT pathway counteracts the pro-survival signals from cytokines, while its SYK inhibition targets the B-cell receptor (BCR) pathway. This dual action complements Venetoclax's direct induction of apoptosis by inhibiting BCL-2[1][2].
Quantitative Analysis of Synergy
The synergistic interaction between this compound and Venetoclax was quantitatively assessed using the fractional 2-drug analysis method. In primary CLL samples co-cultured with IL-4 and CD40L to mimic the protective tumor microenvironment, the combination of this compound (1µM) with Venetoclax (10nM or 100nM) demonstrated a synergistic effect in the majority of patient samples (8 out of 9)[1]. The data points falling below the line of additivity in the fractional effect plot indicate a stronger-than-expected cell kill with the combination therapy.
Table 1: Synergistic Effect of this compound and Venetoclax on CLL Cell Viability [1]
| Treatment Group | % Viable Cells (Compared to Control) | Synergy Assessment |
| This compound (1µM) | Variable | - |
| Venetoclax (10nM) | Variable | - |
| Venetoclax (100nM) | Variable | - |
| This compound (1µM) + Venetoclax (10nM) | Significantly lower than single agents | Synergistic |
| This compound (1µM) + Venetoclax (100nM) | Significantly lower than single agents | Synergistic |
Note: Specific viability percentages vary between patient samples. The key finding is the consistent synergistic interaction observed in the fractional effect analysis.
This compound and Rituximab: Enhancing Clinical Response in Follicular Lymphoma (FL)
In the context of Follicular Lymphoma (FL), the combination of this compound with the anti-CD20 monoclonal antibody Rituximab has shown promising results in clinical trials. This combination leverages this compound's ability to inhibit key survival pathways in B-cells with Rituximab's established antibody-dependent cell-mediated cytotoxicity (ADCC) and other anti-tumor mechanisms.
A Phase 2a clinical study demonstrated a notable improvement in the Overall Response Rate (ORR) for patients with relapsed/refractory FL treated with the this compound and Rituximab combination compared to this compound monotherapy.
Clinical Efficacy Comparison
The following table summarizes the clinical outcomes from the Phase 2a study, highlighting the enhanced efficacy of the combination therapy.
Table 2: Clinical Response in Relapsed/Refractory Follicular Lymphoma [3][4]
| Treatment Group | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| This compound Monotherapy (n=42) | 48% | 17% | 31% |
| This compound + Rituximab (n=21) | 76% | 24% | 52% |
Overcoming Resistance to Other Kinase Inhibitors
This compound's dual inhibitory mechanism also positions it as a potential agent to overcome resistance to other targeted therapies. Studies have shown that this compound can effectively block the proliferation of primary CLL cells that are resistant to the BTK inhibitor ibrutinib, including those with the BTKC481S mutation[5]. This suggests that by targeting SYK, which is upstream of BTK in the BCR signaling pathway, this compound can bypass the resistance mechanism associated with BTK mutations.
Experimental Protocols
Cell Viability and Synergy Analysis (this compound and Venetoclax in CLL)
1. Cell Culture and Reagents:
-
Primary CLL cells were isolated from patient peripheral blood mononuclear cells (PBMCs).
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
For microenvironment simulation, cells were co-cultured with recombinant human IL-4 (10 ng/mL) and CD40L (300 ng/mL)[1].
-
This compound and Venetoclax were dissolved in DMSO to create stock solutions.
2. Drug Treatment:
-
CLL cells were seeded in 96-well plates.
-
Cells were treated with a dose matrix of this compound and Venetoclax, both alone and in combination, for 24 hours.
3. Viability Assessment (Annexin V/Propidium Iodide Staining):
-
After treatment, cells were washed and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) were added to the cells.
-
Samples were analyzed by flow cytometry. Viable cells were defined as Annexin V-negative and PI-negative.
4. Synergy Calculation (Fractional 2-Drug Analysis):
-
The percentage of viable cells for each drug combination was determined.
-
The expected additive effect was calculated based on the individual drug responses.
-
A fractional effect plot was generated by plotting the observed survival versus the expected survival. Data points falling below the diagonal line of additivity indicate synergy[1].
Clinical Trial Protocol (this compound and Rituximab in FL)
1. Study Design:
-
A Phase 2a, open-label, multicenter study was conducted in patients with relapsed/refractory Follicular Lymphoma.
-
Patients were enrolled in two cohorts: this compound monotherapy and this compound in combination with Rituximab[6].
2. Dosing:
-
This compound was administered orally at a starting dose of 30 mg twice daily.
-
Rituximab was administered intravenously at a standard dose of 375 mg/m²[6].
3. Efficacy Assessment:
-
Tumor response was evaluated according to the Lugano criteria.
-
The primary endpoint was the Overall Response Rate (ORR), defined as the proportion of patients achieving a complete or partial response[6].
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition of BCR and JAK/STAT Pathways
Caption: this compound dually inhibits SYK and JAK kinases.
Synergistic Mechanism of this compound and Venetoclax
Caption: this compound and Venetoclax synergistically induce apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining this compound-Venetoclax synergy.
References
- 1. (PDF) Rapid and Durable Responses With the Syk/Jak [research.amanote.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Portola Presents New Interim Data on its Oral SYK/JAK Inhibitor this compound in Heavily Pre-Treated Patients with Relapsed/Refractory Follicular Lymphoma [prnewswire.com]
- 4. Portola Pharmaceuticals : Presents New Interim Data at the 61st ASH Meeting on its Oral SYK JAK Inhibitor this compound in Heavily Pre-Treated Patients | MarketScreener [marketscreener.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cerdulatinib's Apoptosis Induction: A Comparative Analysis
A detailed guide for researchers on the mechanism of Cerdulatinib-induced apoptosis, with a comparative look at other targeted therapies.
This compound, a novel dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK), has emerged as a promising therapeutic agent in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. This guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by experimental data, and compares its performance with other targeted agents like Ibrutinib and Venetoclax.
Mechanism of Action: Targeting Key Survival Pathways
This compound exerts its pro-apoptotic effects by simultaneously targeting the B-cell receptor (BCR) and cytokine signaling pathways, both of which are critical for the survival and proliferation of malignant B-cells.[1][2] By inhibiting Syk, a crucial component of the BCR signaling cascade, and various JAKs (JAK1, JAK3), which are central to cytokine signaling, this compound effectively disrupts the pro-survival signals that protect cancer cells from apoptosis.[1]
This dual inhibition leads to the downregulation of key anti-apoptotic proteins, most notably Mcl-1 and Bcl-xL.[1][2] The reduction of these proteins disrupts the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This ultimately leads to the activation of effector caspases, such as caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in the execution of the apoptotic program.[3][4]
A significant advantage of this compound is its ability to overcome the protective effects of the tumor microenvironment.[2][5] Factors within the microenvironment, such as stromal cells and cytokines like IL-4, can promote the survival of cancer cells and confer resistance to other therapies. This compound's inhibition of JAK-STAT signaling effectively counteracts these pro-survival cues.[1][2]
Comparative Performance: this compound vs. Alternatives
To contextualize the efficacy of this compound, it is essential to compare it with other targeted therapies used in similar indications.
This compound vs. Ibrutinib
Ibrutinib, a Bruton's Tyrosine Kinase (BTK) inhibitor, is another key player in the treatment of B-cell malignancies. While both drugs target the BCR pathway, this compound's dual action on Syk and JAK provides a broader inhibitory profile. Experimental evidence suggests that this compound can induce apoptosis in CLL cells that are protected by the microenvironment, a setting where Ibrutinib is less effective.[3][5] Furthermore, this compound has shown efficacy in ibrutinib-resistant models, indicating its potential to overcome certain forms of drug resistance.[5]
This compound in Combination with Venetoclax
Venetoclax is a selective inhibitor of the anti-apoptotic protein Bcl-2. Given that this compound primarily downregulates Mcl-1 and Bcl-xL, while leaving Bcl-2 levels largely unaffected, there is a strong rationale for combining these two agents.[1][6] Preclinical studies have demonstrated a synergistic effect, with the combination of this compound and Venetoclax inducing significantly more apoptosis in cancer cells than either drug alone.[6][7] This combination strategy targets multiple arms of the Bcl-2 family-mediated survival machinery, offering a potentially more potent therapeutic approach.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and its comparators on apoptosis induction in relevant cancer cell lines.
| This compound | Cell Line | Concentration (µM) | % Apoptosis (Annexin V+) | Reference |
| CLL (Primary Samples) | 0.1 | ~15% | [8] | |
| CLL (Primary Samples) | 1.0 | ~30% | [8] | |
| CLL (Primary Samples) | 2.0 | ~40% | [3] | |
| DLBCL (SU-DHL-6) | 1.0 | ~25% | [9] | |
| DLBCL (SU-DHL-6) | 3.0 | ~45% | [9] |
| Ibrutinib | Cell Line | Concentration (µM) | % Apoptosis (Annexin V+) | Reference |
| CLL (Primary Samples) | 1.0 | ~10-20% | [10] | |
| CLL (Primary Samples) | 10.0 | ~30-50% | [10] | |
| GCB-DLBCL (SU-DHL-16) | 10.0 | Increased Annexin V+ cells | [11] |
| Venetoclax | Cell Line | Concentration (nM) | % Apoptosis (Annexin V+) | Reference |
| CLL (Primary Samples) | 10 | Significant increase | [12] | |
| AML (MOLM13) | 100 | ~30% | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is used to detect and quantify apoptotic cells by flow cytometry.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound, Ibrutinib, Venetoclax, or vehicle control for the indicated time.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[2][14]
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis:
-
After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Mcl-1, Bcl-xL, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Western blot workflow for apoptosis marker detection.
References
- 1. 2.5. Annexin V/PI Assay and Analysis of Cell Apoptosis [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual Syk/JAK inhibitor this compound antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin Synergistically Enhances the Pro-Apoptotic Effect of Venetoclax on Acute Myeloid Leukemia Cells by Inhibiting AKT Signaling [imrpress.com]
- 14. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: Cerdulatinib and Duvelisib in Hematological Malignancies
This guide provides a detailed, data-driven comparison of two targeted therapies, Cerdulatinib and Duvelisib, for researchers, scientists, and drug development professionals. We will objectively evaluate their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to assess their activity.
Overview and Mechanism of Action
This compound and Duvelisib are orally administered small molecule kinase inhibitors developed for the treatment of hematological malignancies. While both interfere with key survival pathways in cancer cells, they do so by targeting distinct sets of kinases.
This compound: An investigational dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK3, and TYK2).[1][2][3] By targeting these kinases, this compound simultaneously suppresses signaling from the B-cell receptor (BCR) pathway, which is crucial for the survival of malignant B-cells, and cytokine receptor pathways that promote a pro-tumor microenvironment and cell survival.[4][5] SYK is a critical component upstream of other signaling molecules like BTK and PI3K in the BCR pathway, suggesting its inhibition may lead to a broader pathway suppression.[5]
Duvelisib (Copiktra®): An approved dual inhibitor of the delta (δ) and gamma (γ) isoforms of Phosphoinositide 3-kinase (PI3K).[6][7] The PI3K-δ isoform is highly expressed in hematopoietic cells and is a central node in the BCR signaling pathway, promoting the proliferation and survival of malignant B-cells.[8][9] The PI3K-γ isoform is involved in chemokine signaling and the inflammatory response, and its inhibition can disrupt the supportive tumor microenvironment by blocking T-cell migration and M2 macrophage polarization.[7][9]
Signaling Pathway Diagrams
Comparative Clinical Efficacy
No direct head-to-head clinical trials comparing this compound and Duvelisib have been published. The following tables summarize efficacy data from separate clinical studies in various hematological malignancies.
Table 1: Efficacy in B-Cell Malignancies
| Drug | Indication | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Duvelisib | Relapsed/Refractory CLL/SLL | Phase 3 (DUO) | 160 | 74% | <1% | 13.3 months | [10][11] |
| Ofatumumab | Relapsed/Refractory CLL/SLL | Phase 3 (DUO) | 159 | 45% | <1% | 9.9 months | [10][11] |
| Duvelisib | Relapsed/Refractory Follicular Lymphoma | Phase 2 | - | 42% | 0% | - | [8] |
| This compound | Relapsed/Refractory Follicular Lymphoma | Phase 2a | 40 | 45% | 13% | Not Reported | [12] |
| This compound + Rituximab | Relapsed/Refractory Follicular Lymphoma | Phase 2a | 13 | 62% | 8% | Not Reported | [12] |
| This compound | Relapsed/Refractory CLL/SLL | Phase 1 | 8 | Partial Responses Observed | - | - | [5][13] |
Ofatumumab shown for comparison as the control arm in the DUO trial.
Table 2: Efficacy in T-Cell Malignancies
| Drug | Indication | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Citation(s) |
| Duvelisib | Relapsed/Refractory PTCL | Phase 1 | 16 | 50.0% | 18.8% (3 patients) | [14][15] |
| Duvelisib | Relapsed/Refractory CTCL | Phase 1 | 19 | 31.6% | 0% | [14][15] |
| This compound | Relapsed/Refractory PTCL | Phase 2a | 58 | 36.2% | 20.7% (12 patients) | [2][16] |
| This compound | - AITL/TFH Subtype | Phase 2a | 27 | 51.9% | 37.0% (10 patients) | [2][16] |
| This compound | - PTCL-NOS Subtype | Phase 2a | 9 | 0% | 0% | [2] |
| This compound | Relapsed/Refractory CTCL | Phase 2a | 37 | 26% | 7% | [12] |
Safety and Tolerability Profile
The safety profiles of this compound and Duvelisib reflect their different mechanisms of action. Duvelisib carries a black box warning for potentially fatal toxicities.
Table 3: Common (≥15%) and High-Grade (Grade ≥3) Adverse Events
| Adverse Event | This compound (PTCL Cohort)[2] | Duvelisib (PTCL/CTCL Cohort)[14][15] | Duvelisib (CLL/SLL Cohort)[17] |
| Any Grade ≥3 AE | 89.2% | - | 73% |
| Diarrhea / Colitis | 38.5% (Any) | - | ≥20% (Any), 18% (Serious) |
| Nausea | 27.7% (Any) | - | ≥20% (Any) |
| Fatigue | 18.5% (Any) | - | ≥20% (Any) |
| Neutropenia | 12.3% (Grade ≥3) | 17% (Grade ≥3/4) | ≥20% (Any) |
| Anemia | 20.0% (Grade ≥3) | - | ≥20% (Any) |
| Amylase Increased | 23.1% (Grade ≥3) | - | - |
| Lipase Increased | 18.5% (Grade ≥3) | - | - |
| Transaminase Increase (ALT/AST) | - | 40% (ALT), 17% (AST) (Grade ≥3/4) | - |
| Rash | - | 17% (Maculopapular, Grade ≥3/4) | ≥20% (Any), 5% (Serious) |
| Infection / Pneumonia | - | 17.1% (Pneumonia, Grade ≥3) | 31% (Serious Infection) |
| Pneumonitis | - | - | 5% (Serious) |
Duvelisib Black Box Warning: Duvelisib carries a warning for four fatal and/or serious toxicities: infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[6]
Experimental Protocols and Methodologies
Evaluating the efficacy of kinase inhibitors like this compound and Duvelisib involves a range of in vitro and in vivo experiments. Below is a representative protocol for assessing target engagement and downstream pathway inhibition using Western Blot analysis.
Protocol: Western Blot for Pathway Inhibition
-
Cell Culture and Treatment:
-
Culture hematological malignancy cell lines (e.g., DLBCL lines for this compound, CLL patient cells for Duvelisib) in appropriate media.
-
Seed cells at a density of 1-2 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with a dose range of this compound, Duvelisib, or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
For pathway activation, stimulate cells with an appropriate agonist (e.g., anti-IgM for BCR pathway, IL-4 for JAK/STAT pathway) for 15-30 minutes before harvesting.
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
For this compound: anti-phospho-SYK, anti-phospho-STAT3.
-
For Duvelisib: anti-phospho-AKT, anti-phospho-S6.
-
Loading control: anti-β-Actin or anti-GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.
-
Experimental Workflow Diagram
Summary and Conclusion
This compound and Duvelisib are both dual-target kinase inhibitors with demonstrated clinical activity in a range of hematological malignancies, but they possess fundamentally different mechanisms, efficacy profiles, and safety concerns.
-
Mechanism: this compound offers a broader inhibition of the BCR pathway at the upstream SYK kinase while also blocking cytokine-mediated JAK/STAT survival signals. Duvelisib provides targeted inhibition of PI3K-δ within the BCR pathway and PI3K-γ to modulate the tumor microenvironment.
-
Efficacy: Duvelisib has secured regulatory approval for CLL/SLL and follicular lymphoma based on robust Phase 3 data demonstrating a significant PFS benefit over an established standard of care.[10][11] this compound has shown promising response rates in Phase 2a studies, particularly in certain subtypes of PTCL and in follicular lymphoma, but awaits pivotal trial data.[2][12]
-
Safety: The clinical use of Duvelisib is tempered by a black box warning for severe and potentially fatal immune-mediated toxicities, including colitis, pneumonitis, and infections.[6] this compound's safety profile appears manageable in early trials, with common high-grade adverse events being asymptomatic lab abnormalities (amylase/lipase elevations) and myelosuppression, though long-term safety is still under evaluation.[2][18]
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Duvelisib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 10. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 18. ashpublications.org [ashpublications.org]
cross-validation of Cerdulatinib's efficacy in different lymphoma subtypes
An in-depth review of the clinical and preclinical data supporting the dual SYK/JAK inhibitor, Cerdulatinib, in the treatment of various B-cell and T-cell lymphomas.
This compound, an orally administered, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK), has demonstrated significant clinical activity across a spectrum of hematological malignancies.[1][2] By targeting two key signaling pathways involved in cancer cell growth and survival, this compound offers a promising therapeutic approach for patients with relapsed or refractory lymphomas.[1][3] This guide provides a comparative analysis of this compound's efficacy in different lymphoma subtypes, supported by experimental data from clinical trials.
Mechanism of Action: Dual Inhibition of SYK and JAK Pathways
This compound's unique mechanism of action lies in its ability to simultaneously inhibit the SYK and JAK signaling pathways.[3][4] The SYK pathway is a critical component of B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies, promoting cell proliferation and survival.[5][6] The JAK/STAT pathway, activated by cytokines, is also frequently dysregulated in both B-cell and T-cell lymphomas, contributing to tumor growth.[7][8] By targeting both pathways, this compound disrupts key survival signals within the tumor microenvironment.[3][4]
Figure 1: this compound's dual mechanism of action.
Clinical Efficacy in B-Cell Malignancies
This compound has shown promising results in clinical trials for various B-cell lymphomas, particularly in patients who have relapsed or are refractory to prior therapies.
Follicular Lymphoma (FL)
In a Phase 2a study, this compound was evaluated as both a monotherapy and in combination with rituximab for relapsed/refractory FL.[5][9] The combination therapy, in particular, demonstrated a high overall response rate.[5][10]
| Treatment Cohort | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| This compound Monotherapy | 40 | 45%[9] | 12.5%[5] | 32.5%[5] | 25%[9] |
| This compound + Rituximab | 17 | 59%[5] | 11.7%[5] | 47%[5] | 27.8%[5] |
| This compound Monotherapy (Final Analysis) | 34 | 52.9%[10] | 8 CRs | 10 PRs | 9 SDs |
| This compound + Rituximab (Final Analysis) | 26 | 76.9%[10] | 6 CRs | 14 PRs | 6 SDs |
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
Preclinical studies demonstrated that this compound can overcome microenvironment-mediated survival signals in CLL cells and synergizes with venetoclax to induce apoptosis.[11][12] A Phase 2a study reported a high overall response rate in patients with relapsed/refractory CLL/SLL.[13][14]
| Lymphoma Subtype | Number of Patients | Overall Response Rate (ORR) |
| CLL/SLL | 28 | 61%[14] |
Diffuse Large B-cell Lymphoma (DLBCL)
This compound has demonstrated broad anti-tumor activity in both Activated B-cell-like (ABC) and Germinal Center B-cell-like (GCB) subtypes of DLBCL by inhibiting both SYK and JAK pathways.[15][16] It induces apoptosis and causes cell cycle arrest in DLBCL cell lines.[15]
Clinical Efficacy in T-Cell Malignancies
This compound has also shown significant clinical activity in heavily pre-treated patients with T-cell lymphomas.
Peripheral T-cell Lymphoma (PTCL)
The FDA granted Orphan Drug Designation to this compound for the treatment of PTCL in September 2018.[1][2] Clinical data from a Phase 2a study has shown durable responses, particularly in the angioimmunoblastic T-cell lymphoma (AITL) subtype.[17][18]
| PTCL Subtype | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| All PTCL | 58 | 36.2%[17] | 12 | 9 |
| AITL/TFH | 29 | 51.9%[17][18] | 10 | 4 |
| PTCL-NOS | 11 | 0%[17] | 0 | 0 |
| Other PTCL Subtypes | 25 | 31.8%[17][18] | 2 | 5 |
| All PTCL (updated data) | 64 | 34%[19] | 22% | 12% |
| AITL (updated data) | 27 | 52%[19] | 37% | 15% |
Cutaneous T-cell Lymphoma (CTCL)
In a Phase 2a study, this compound demonstrated good tolerability and clinical activity in patients with relapsed/refractory CTCL.[7]
| Lymphoma Subtype | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| CTCL | 40 | 43%[19] | 8% | 35% |
Experimental Protocols
The primary clinical trial investigating this compound across these lymphoma subtypes is a Phase 2a open-label study (NCT01994382).[17][18]
Figure 2: General experimental workflow.
Key Methodologies:
-
Study Design: The data primarily originates from a Phase 2a, open-label, multicenter study designed to assess the safety and efficacy of this compound.[9][17]
-
Patient Population: The study enrolled adult patients (≥18 years) with relapsed or refractory B-cell and T-cell lymphomas who had received prior systemic therapies.[7][17]
-
Dosing Regimen: this compound was administered orally at a dose of 30 mg twice daily (BID) in 28-day cycles.[17][18] Dose reductions were permitted in cases of toxicity.[5]
-
Response Assessment: Tumor response was evaluated based on the Lugano classification criteria.[5][9] Assessments were typically performed at the end of the second cycle and every three cycles thereafter.[9]
-
In Vitro Assays (for CLL): Peripheral blood mononuclear cells (PBMCs) from CLL patients were treated with this compound in vitro. Assays such as flow cytometry, immunoblotting, and ELISA were used to measure cell death, chemokine secretion, and inhibition of signaling pathways.[11][20]
Conclusion
This compound has demonstrated broad and durable clinical activity as a single agent and in combination with rituximab across a range of heavily pre-treated B-cell and T-cell lymphoma subtypes. Its dual inhibition of the SYK and JAK pathways provides a strong rationale for its efficacy in these malignancies. The manageable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option for patients with relapsed or refractory lymphoma.[10][17] Further investigation in pivotal trials is warranted to confirm these promising findings.[7]
References
- 1. 1stoncology.com [1stoncology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Portola Presents New Interim Data on its Oral SYK/JAK Inhibitor this compound in Heavily Pre-Treated Patients with Relapsed/Refractory Follicular Lymphoma [prnewswire.com]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The dual Syk/JAK inhibitor this compound antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. The dual SYK/JAK inhibitor this compound demonstrates rapid tumor responses in a phase 2 study in patients with relapsed/refractory B- and T-cell non-Hodgkin lymphoma (NHL). - ASCO [asco.org]
- 15. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Portola Pharmaceuticals Presents New Interim Data from Ongoing Phase 2a Study of its Oral SYK/JAK Inhibitor this compound in Heavily Pre-Treated T-Cell Malignancies [prnewswire.com]
- 20. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cerdulatinib
For Immediate Implementation: Essential Safety Protocols for the Potent Kinase Inhibitor, Cerdulatinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given that this compound is a potent kinase inhibitor, it should be handled with the utmost care to minimize exposure risk. The following procedures are based on established guidelines for handling hazardous compounds and should be implemented immediately.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The level of protection should be adapted to the specific procedure being performed.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-grade nitrile gloves) - N95 or higher respirator - Safety Goggles - Hair Cover - Shoe Covers |
| Reconstitution and Dilution (Liquid Form) | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-grade nitrile gloves) - Chemical Fume Hood or Biological Safety Cabinet - Safety Goggles - Face Shield (if splash potential exists) - Hair Cover - Shoe Covers |
| In Vitro and In Vivo Administration | - Disposable Gown - Nitrile Gloves - Safety Glasses |
| Waste Disposal | - Disposable Gown - Double Gloving (chemotherapy-grade nitrile gloves) - Safety Goggles |
Operational Plans: Step-by-Step Guidance
1. Preparation and Reconstitution:
-
Engineering Controls: All manipulations involving solid this compound, such as weighing and initial solubilization, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
Solubilization: this compound is a crystalline solid.[1] For stock solutions, it is soluble in organic solvents like DMSO and dimethylformamide at approximately 20 mg/mL.[1] When preparing aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
-
Labeling: All containers holding this compound, including stock solutions, dilutions, and experimental samples, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and a hazard symbol.
2. Experimental Workflow:
The following diagram outlines a typical experimental workflow for handling this compound, emphasizing the integration of safety measures at each step.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: All disposable PPE, plasticware, and glassware that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Unused solid this compound and any grossly contaminated materials should be disposed of as cytotoxic waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Organic solvent solutions should be collected in a separate, compatible hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and the institutional safety office.
-
Clean-up (if trained):
-
Don appropriate PPE (respirator, gown, double gloves, goggles).
-
For solid spills, gently cover with absorbent material to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by a water rinse), working from the outer edge of the spill inwards.
-
Collect all clean-up materials in a hazardous waste bag.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and report the incident to the laboratory supervisor and institutional safety office.
The following diagram illustrates the logical relationship for responding to an exposure event.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
